The Unseen Orchestra: A Technical Guide to the Mechanism of Action of 2-Methoxyphenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the intricate molecular mechanisms orchestrated by 2-methoxyphenothiazine derivatives. These compounds, a subset o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate molecular mechanisms orchestrated by 2-methoxyphenothiazine derivatives. These compounds, a subset of the broader phenothiazine class of atypical antipsychotics, exhibit a complex polypharmacology that extends beyond their well-known dopamine receptor antagonism. This document provides a comprehensive overview of their interactions with key biological targets, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
Core Mechanisms of Action
2-Methoxyphenothiazine derivatives exert their therapeutic and off-target effects through modulation of several key protein families, primarily G-protein coupled receptors (GPCRs) and enzymes. The core mechanisms of action revolve around their ability to antagonize dopamine and adrenergic receptors and inhibit cholinesterases. More recent evidence also points towards their potential as anticancer agents through the induction of apoptosis.
Dopamine D2 Receptor Antagonism
A primary mechanism of action for the antipsychotic effects of 2-methoxyphenothiazine derivatives is their antagonism of the dopamine D2 receptor. By blocking the binding of dopamine to these receptors in the mesolimbic pathway of the brain, these compounds are thought to alleviate the positive symptoms of schizophrenia. Levomepromazine, a prominent 2-methoxyphenothiazine derivative, demonstrates high affinity for the D2 receptor.[1][2]
The signaling cascade initiated by D2 receptor activation is complex and primarily inhibitory.[3][[“]][5] Upon agonist binding, the D2 receptor, a Gi/o-coupled GPCR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[[“]][5] Furthermore, D2 receptor activation can modulate ion channel activity and other signaling pathways through the Gβγ subunit.[3]
Dopamine D2 Receptor Antagonism by 2-Methoxyphenothiazine Derivatives.
Alpha-1 Adrenergic Receptor Antagonism
2-Methoxyphenothiazine derivatives also exhibit significant antagonism at α1-adrenergic receptors. This action is believed to contribute to some of the sedative and cardiovascular side effects, such as orthostatic hypotension, associated with these drugs. Levomepromazine and its metabolites show a high binding affinity for these receptors.[6]
Alpha-1 adrenergic receptors are Gq-coupled GPCRs.[7] Upon activation by their endogenous ligands, norepinephrine and epinephrine, they activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[7][8][9]
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Methoxyphenothiazine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methoxyphenothiazine, a key intermediate in the develo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methoxyphenothiazine, a key intermediate in the development of phenothiazine-based pharmaceuticals. The document details the evolution of its synthesis, presenting both historical and contemporary methodologies. It includes detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: The Emergence of Phenothiazines
The story of 2-Methoxyphenothiazine is intrinsically linked to the broader history of phenothiazine chemistry. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[1][] This discovery laid the groundwork for the development of a vast class of heterocyclic compounds with significant biological activities. Initially, phenothiazine derivatives found application as dyes and anthelmintics.[3] However, their profound impact on medicine began in the mid-20th century with the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative. This pivotal moment sparked extensive research into phenothiazine analogues, leading to the synthesis of numerous drugs, including Levomepromazine, for which 2-Methoxyphenothiazine is a crucial precursor.[4]
Historical Synthesis of the Phenothiazine Core
Early methods for the synthesis of the phenothiazine nucleus primarily involved the cyclization of diphenylamine derivatives. Two classical named reactions are of particular historical importance:
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[5][6][7] In the context of phenothiazine synthesis, this could involve the reaction of a suitably substituted aminothiophenol with an aryl halide.
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction has also been employed for the synthesis of phenothiazines.[8][9][10]
These foundational methods, while historically significant, often required harsh reaction conditions and resulted in modest yields. Modern advancements have led to more efficient and versatile synthetic routes.
Modern Synthesis of 2-Methoxyphenothiazine
A widely adopted contemporary synthesis of 2-Methoxyphenothiazine is a three-step process commencing with readily available starting materials: resorcinol and aniline. This improved procedure can achieve a high overall yield.[8][11][12] The synthesis pathway is outlined below.
Caption: Synthetic pathway of 2-Methoxyphenothiazine.
Experimental Protocols
This step involves the acid-catalyzed condensation of resorcinol with aniline.
Procedure: A mixture of resorcinol (1.0 mol) and aniline (1.2 mol) is heated to 185-195 °C with stirring.[13] A catalytic amount of p-toluenesulfonic acid is added, and the reaction mixture is maintained at this temperature, typically with a setup to remove the water formed during the reaction.[14] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess aniline is removed by vacuum distillation. The crude 3-hydroxydiphenylamine is then purified, for example, by recrystallization.
Molar Ratio (Resorcinol:Aniline): Approximately 1:1.2 to 1:3[13][14]
The hydroxyl group of 3-hydroxydiphenylamine is methylated in this step.
Procedure: 3-Hydroxydiphenylamine (1.0 mol) is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate, 1.0-1.5 mol) is added.[13] A methylating agent, such as dimethyl sulfate (1.0-1.5 mol), is then added dropwise while maintaining the reaction temperature between 30-80 °C.[13][15] The reaction is stirred for several hours until completion. The product, 3-methoxydiphenylamine, is then isolated by extraction and purified by distillation or recrystallization.
Methylating Agent: Dimethyl sulfate or other suitable reagents.[13]
Base: Sodium hydroxide, potassium carbonate, or other suitable bases.[13]
The final step is the cyclization of 3-methoxydiphenylamine with elemental sulfur.
Procedure: 3-Methoxydiphenylamine (1.0 mol) and sulfur (1.0-3.0 mol) are heated in a high-boiling point solvent under reflux.[13] A catalytic amount of iodine (0.001-0.005 mol) is added to initiate the reaction.[13] The reaction mixture is heated at 80-130 °C for 6-12 hours.[13] After the reaction is complete, the solvent is removed, and the crude 2-methoxyphenothiazine is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[13]
Application in Drug Development: Synthesis of Levomepromazine
2-Methoxyphenothiazine is a pivotal intermediate in the synthesis of several antipsychotic drugs, most notably Levomepromazine. The synthesis involves the alkylation of the nitrogen atom of the phenothiazine ring.
Caption: Synthesis of Levomepromazine from 2-Methoxyphenothiazine.
A known method for this conversion involves the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of a strong base like sodamide in a high-boiling solvent such as xylene.[16]
Mechanism of Action of Levomepromazine: A Multi-Receptor Antagonist
Levomepromazine, derived from 2-Methoxyphenothiazine, exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system.[4][13][17] This multi-receptor binding profile is responsible for its antipsychotic, sedative, and antiemetic properties. The primary signaling pathways affected are:
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, alleviating positive symptoms such as hallucinations and delusions.[7][17]
Serotonin 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors can modulate dopamine release and is thought to contribute to the atypical antipsychotic profile, potentially reducing the risk of extrapyramidal side effects.[17][18]
Histamine H1 Receptor Antagonism: Strong blockade of H1 receptors leads to significant sedative and hypnotic effects.[17][19]
α-Adrenergic Receptor Antagonism: Blockade of α1- and α2-adrenergic receptors contributes to sedative effects and can cause orthostatic hypotension.[4][14]
Muscarinic M1 Receptor Antagonism: Antagonism of muscarinic receptors can lead to anticholinergic side effects such as dry mouth and blurred vision.[4]
Below are simplified diagrams illustrating the general signaling pathways of these receptors and the point of antagonism by Levomepromazine.
Spectroscopic Profile of 2-Methoxyphenothiazine: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxyphenothiazine, a significant heterocyclic compound with applications in medicinal chemistry. The doc...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxyphenothiazine, a significant heterocyclic compound with applications in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Core Spectroscopic Data
The structural integrity and purity of 2-Methoxyphenothiazine (C₁₃H₁₁NOS, Molecular Weight: 229.3 g/mol ) are critical for its use in research and development.[1] The following tables summarize the essential spectroscopic data obtained from experimental analyses.
Table 1: Mass Spectrometry Data
m/z
Relative Intensity (%)
Proposed Fragment
229
100
[M]⁺ (Molecular Ion)
214
~50
[M - CH₃]⁺
186
~30
[M - CH₃ - CO]⁺
182
~25
[C₁₂H₈N]⁺
Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)
Due to the limited availability of experimentally derived and assigned public data, the following are predicted chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei of 2-Methoxyphenothiazine. These predictions are based on established spectroscopic principles and data from related phenothiazine derivatives.
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
Aromatic Protons
6.8 - 7.5
Multiplet
Ar-H
Methoxy Protons
~3.8
Singlet
-OCH₃
Amine Proton
Broad Singlet
Singlet
N-H
¹³C NMR
Predicted Chemical Shift (ppm)
Assignment
Methoxy Carbon
~55
-OCH₃
Aromatic Carbons
115 - 150
Ar-C
Table 3: Infrared (IR) Spectroscopy Data
The following table outlines the expected characteristic absorption bands for 2-Methoxyphenothiazine based on the vibrational modes of its functional groups.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
~3350
Medium, Sharp
N-H Stretch
3050 - 3100
Medium
Aromatic C-H Stretch
2850 - 2960
Medium
Aliphatic C-H Stretch (-OCH₃)
1570 - 1600
Medium to Strong
C=C Aromatic Ring Stretch
1240 - 1260
Strong
Asymmetric C-O-C Stretch (Aryl Ether)
1020 - 1040
Medium
Symmetric C-O-C Stretch (Aryl Ether)
~810 - 840
Strong
C-H Out-of-plane Bending (Aromatic)
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections detail the generalized protocols for the analyses presented.
Mass Spectrometry
The mass spectrum of 2-Methoxyphenothiazine was obtained using an electron ionization (EI) mass spectrometer.
Ionization Mode: Electron Ionization (EI)
Ionization Energy: 70 eV
Inlet System: Direct insertion probe or gas chromatography inlet
Analyzer: Quadrupole or magnetic sector
Detector: Electron multiplier
The sample was introduced into the ion source, where it was bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. These ions were then separated based on their mass-to-charge ratio (m/z) and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra of 2-Methoxyphenothiazine would be typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
The sample is dissolved in a deuterated solvent, and an internal standard is added for chemical shift referencing. The prepared sample is then placed in the NMR spectrometer to acquire the spectra.
Infrared (IR) Spectroscopy
The infrared spectrum of solid 2-Methoxyphenothiazine is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer.
Sample Preparation: Potassium bromide (KBr) pellet method or Nujol mull.
KBr Pellet Method: A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.
Nujol Mull Method: The solid sample is ground to a fine paste with a few drops of Nujol (mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).
Spectrometer: FT-IR spectrometer
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32
The prepared sample is placed in the sample compartment of the FT-IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation.
Visualization of Spectroscopic Workflow
The logical flow of obtaining and interpreting spectroscopic data for the characterization of a chemical compound like 2-Methoxyphenothiazine can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of 2-Methoxyphenothiazine.
Solubility profile of 2-Methoxyphenothiazine in various solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxyphenothiazine, a critical parameter for its application in phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxyphenothiazine, a critical parameter for its application in pharmaceutical and research settings. Due to the limited availability of specific quantitative solubility data for 2-Methoxyphenothiazine, this document also includes illustrative data from structurally related phenothiazine derivatives to provide a broader context for its expected behavior in various solvent systems.
Quantitative Solubility Data
Precise quantitative solubility data for 2-Methoxyphenothiazine is not extensively available in peer-reviewed literature. However, the following data points have been reported:
Table 1: Quantitative Solubility of 2-Methoxyphenothiazine
Note: "Slightly Soluble" is a qualitative description and does not provide a precise quantitative value.
To provide a more comprehensive, albeit illustrative, understanding of how phenothiazine derivatives behave in different solvents, the following table summarizes the solubility of two structurally related compounds, Chlorpromazine HCl and Thioridazine HCl.[5] It is crucial to note that this data is not directly representative of 2-Methoxyphenothiazine but can offer valuable insights into its potential solubility characteristics.
Table 2: Illustrative Solubility of Structurally Related Phenothiazine Derivatives
Disclaimer: The data in Table 2 is for structurally related compounds and should be used for illustrative purposes only. Experimental determination of 2-Methoxyphenothiazine's solubility is highly recommended for any research or development application.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed protocol for determining the thermodynamic solubility of 2-Methoxyphenothiazine in various solvents. This method is based on the well-established shake-flask equilibrium method.[5][6]
Objective: To determine the equilibrium solubility of 2-Methoxyphenothiazine in a specific solvent at a controlled temperature.
Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
Preparation of Supersaturated Solution:
Add an excess amount of solid 2-Methoxyphenothiazine to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
Equilibration:
Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.
Phase Separation:
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
Sampling:
Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the sedimented solid.
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.
Quantification:
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).
Analyze the concentration of 2-Methoxyphenothiazine in the diluted solution using a validated analytical method. A pre-established calibration curve of known concentrations of 2-Methoxyphenothiazine is required for accurate quantification.
Calculation:
Calculate the solubility of 2-Methoxyphenothiazine in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Figure 1. Workflow for Solubility Determination.
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the direct involvement of 2-Methoxyphenothiazine in defined signaling pathways. As a derivative of phenothiazine, its pharmacological effects are likely related to the antagonism of dopamine receptors, a mechanism common to many antipsychotic drugs. However, further research is required to elucidate the precise molecular targets and signaling cascades modulated by 2-Methoxyphenothiazine.
This technical guide serves as a foundational resource for understanding the solubility characteristics of 2-Methoxyphenothiazine. Given the scarcity of direct quantitative data, the provided experimental protocol is essential for researchers and drug development professionals to accurately determine its solubility in their specific solvent systems of interest.
An In-depth Technical Guide to 2-Methoxyphenothiazine (CAS 1771-18-2)
For Researchers, Scientists, and Drug Development Professionals Core Data Summary This guide provides fundamental data on 2-Methoxyphenothiazine, a heterocyclic organic compound with significant applications in medicinal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
This guide provides fundamental data on 2-Methoxyphenothiazine, a heterocyclic organic compound with significant applications in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.
Physicochemical and Pharmacokinetic Data
The following table summarizes the key physicochemical and pharmacokinetic properties of 2-Methoxyphenothiazine.
Below is a summary of the available spectral data for 2-Methoxyphenothiazine. Detailed experimental protocols and spectral analyses are provided in subsequent sections.
Spectrum Type
Key Features
¹H NMR
Aromatic protons, methoxy protons, and N-H proton signals are expected.
¹³C NMR
Signals corresponding to aromatic carbons, the methoxy carbon, and carbons of the phenothiazine core are anticipated.
FT-IR
Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-S bonds.
Mass Spectrometry
Molecular ion peak and characteristic fragmentation patterns of the phenothiazine core.
Experimental Protocols
Synthesis of 2-Methoxyphenothiazine
A detailed protocol for the synthesis of 2-Methoxyphenothiazine is adapted from a patented method.[4]
2.1.1. Materials and Reagents:
Resorcinol
Aniline
p-Toluenesulfonic acid (catalyst)
Sodium hydroxide
Dimethyl sulfate (methylating agent)
Sulfur
Iodine (initiator)
Cyclohexane (solvent)
Nitrogen gas (for inert atmosphere)
2.1.2. Synthesis Workflow
Caption: Synthetic workflow for 2-Methoxyphenothiazine.
2.1.3. Detailed Procedure:
Step 1: Amination. In a 1000 ml three-necked flask, mix 44.7 g of aniline and 44.0 g of resorcinol. Under a nitrogen atmosphere, heat the mixture to 140°C until completely dissolved. Add 1.32 g of p-toluenesulfonic acid and continue heating to 185-195°C. Maintain the reaction at this temperature for 6 hours. Monitor the reaction by HPLC. Once complete, cool the mixture to 70°C to obtain Intermediate I (3-hydroxydiphenylamine).[4]
Step 2: Methylation. To Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution. Reflux the mixture to remove water. Cool to 50°C and add 60.8 g of dimethyl sulfate dropwise. Let the reaction proceed for 8 hours. After cooling, the resulting product is Intermediate II (3-methoxydiphenylamine).[4]
Step 3: Cyclization. To Intermediate II, add 140 g of cyclohexane and 12.2 g of sulfur. Heat the mixture until the solids are completely dissolved. Add 0.42 g of iodine and heat to reflux at 85°C for 10 hours. Cool the reaction mixture to allow the solid product to precipitate. Filter the solid to obtain crude 2-Methoxyphenothiazine.[4]
Step 4: Purification. Recrystallize the crude product from 137 g of cyclohexane to yield pure 2-Methoxyphenothiazine. The reported yield is approximately 61.3 g with an HPLC purity of 97%.[4]
Run Time: Separation is achieved within 10 minutes.
2.2.2. Spectroscopic Analysis
Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. For FT-IR, the solid sample can be analyzed directly using an ATR accessory or prepared as a KBr pellet. For mass spectrometry, the sample is typically introduced into the ion source after dissolution in a suitable solvent.
Instrumentation: Standard NMR spectrometers (e.g., 300 or 500 MHz for ¹H NMR), FT-IR spectrometers, and mass spectrometers (e.g., with electron ionization) are used.
Mechanism of Action and Signaling Pathways
As a phenothiazine derivative, 2-Methoxyphenothiazine is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This is the hallmark mechanism of action for typical antipsychotic drugs.
Dopamine D2 Receptor Antagonism
Phenothiazines block the action of dopamine at D2 receptors, particularly in the mesolimbic pathway. This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.
Signaling Pathway
The antagonism of D2 receptors by phenothiazines disrupts the normal downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 receptor signaling pathway and its inhibition by 2-Methoxyphenothiazine.
Spectral Analysis
While specific spectral data files for 2-Methoxyphenothiazine are not publicly available, the expected spectral characteristics can be inferred from its chemical structure and data for similar compounds.
¹H NMR Spectroscopy (Expected)
Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm. The substitution pattern on the phenothiazine ring system will lead to a complex splitting pattern.
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
Aromatic Carbons: Multiple signals in the range of 110-150 ppm.
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Phenothiazine Core Carbons: Signals corresponding to the carbons of the tricyclic system.
FT-IR Spectroscopy (Expected)
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
C-H Aliphatic Stretch (methoxy group): Peaks just below 3000 cm⁻¹.
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch (aryl ether): Strong peaks in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-N Stretch: In the 1250-1350 cm⁻¹ region.
C-S Stretch: Weaker bands in the fingerprint region.
Mass Spectrometry
The electron ionization mass spectrum of 2-Methoxyphenothiazine is available from the NIST WebBook.[6]
Molecular Ion (M⁺): m/z = 229.
Major Fragments: The fragmentation pattern would be characteristic of the phenothiazine core, likely involving losses of the methoxy group and rearrangements of the tricyclic system.
Toxicology and Safety
Hazard Identification
Based on available safety data sheets, 2-Methoxyphenothiazine is associated with the following hazards:[7][8]
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures
Standard laboratory safety precautions should be followed when handling this compound.[7]
Sedation: Due to histamine H1 receptor antagonism.
Orthostatic Hypotension: Due to α-adrenergic receptor blockade.
Applications
2-Methoxyphenothiazine is a versatile intermediate with several key applications:
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of antipsychotic drugs such as Levomepromazine and Methotrimeprazine.[9]
Agrochemical Intermediate: Used in the synthesis of certain pesticides.[9]
Polymer Industry: Employed as a polymer monomer inhibitor.[9]
Research Chemical: Used in the study of phenothiazine derivatives and their biological activities. It is also available as a reference standard for analytical purposes.[10]
A Comprehensive Technical Guide to the Physical Properties of 2-Methoxyphenothiazine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core physical properties of 2-Methoxyphenothiazine, a significant heterocyclic compound with appli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Methoxyphenothiazine, a significant heterocyclic compound with applications in pharmaceuticals and organic synthesis. This document details its melting and boiling points, and provides illustrative experimental workflows for its synthesis and characterization, alongside a generalized view of the signaling pathways influenced by the broader phenothiazine class of compounds.
Core Physical and Chemical Properties
2-Methoxyphenothiazine is a phenothiazine derivative characterized by a methoxy group substitution. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs.[1][2]
Quantitative Data Summary
The key physical properties of 2-Methoxyphenothiazine are summarized in the table below for easy reference.
While specific experimental determinations for the melting and boiling points of 2-Methoxyphenothiazine are not extensively detailed in the public literature, standard laboratory procedures are applicable. The following sections outline a typical synthesis protocol, which yields the compound for subsequent physical property analysis, and general methods for determining its melting and boiling points.
Synthesis of 2-Methoxyphenothiazine
A common synthetic route to 2-Methoxyphenothiazine involves a multi-step process starting from readily available reagents.[3] The workflow for this synthesis is depicted in the diagram below.
A simplified workflow for the synthesis of 2-Methoxyphenothiazine.
Methodology:
Condensation: Resorcinol and aniline are reacted in the presence of a catalyst such as p-toluenesulfonic acid with heating to produce 3-hydroxydiphenylamine.[3]
Methylation: The resulting 3-hydroxydiphenylamine is then methylated using a methylating agent like dimethyl sulfate in the presence of a base to yield 3-methoxydiphenylamine.
Cyclization: 3-Methoxydiphenylamine undergoes a cyclization reaction with sulfur, catalyzed by iodine, upon heating to form the tricyclic phenothiazine ring system of 2-Methoxyphenothiazine.[3]
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure 2-Methoxyphenothiazine.
Determination of Melting Point
The melting point of the purified 2-Methoxyphenothiazine can be determined using a standard capillary melting point apparatus.
Protocol:
A small amount of the crystalline solid is packed into a capillary tube.
The tube is placed in a melting point apparatus.
The sample is heated at a controlled rate.
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point or distillation method.
Protocol (Micro-Boiling Point):
A small amount of the liquid sample is placed in a small test tube.
A capillary tube, sealed at one end, is inverted and placed into the liquid.
The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
The liquid is then allowed to cool, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.[5]
Biological Context: Signaling Pathways
Phenothiazine derivatives are known to exert a wide range of biological effects, often through their interaction with various cellular signaling pathways. While specific pathways for 2-Methoxyphenothiazine are not extensively documented, the general mechanisms of phenothiazines involve interactions with cell membranes, intercalation into DNA, and modulation of protein kinase C (PKC) and calmodulin activity.[2][6] These interactions can disrupt cellular signaling and lead to downstream effects such as apoptosis and inhibition of cell proliferation.[7]
The Multifaceted Biological Activities of Phenothiazines: A Technical Review for Drug Development
For Researchers, Scientists, and Drug Development Professionals Phenothiazines, a class of tricyclic heterocyclic compounds, have a rich history in pharmacotherapy, initially gaining prominence for their antipsychotic ef...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Phenothiazines, a class of tricyclic heterocyclic compounds, have a rich history in pharmacotherapy, initially gaining prominence for their antipsychotic effects. However, decades of research have unveiled a remarkable breadth of biological activities, extending to anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth review of the diverse biological activities of phenothiazines, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of phenothiazine derivatives as therapeutic agents in various disease contexts.
Anticancer Activity of Phenothiazines
Phenothiazines have emerged as a promising class of compounds in oncology, exhibiting cytotoxic and cytostatic effects against a wide range of cancer cell lines. Their anticancer activity is attributed to the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Modulation of Key Signaling Pathways
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Phenothiazines have been shown to inhibit this pathway, leading to the suppression of tumor growth. For instance, chlorpromazine has been demonstrated to downregulate the phosphorylation of Akt and mTOR in cancer cells, thereby inducing apoptosis.
Caption: Phenothiazine-mediated inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Some phenothiazine derivatives, such as trifluoperazine, have been found to suppress the phosphorylation of ERK, thereby inhibiting cancer cell invasion and angiogenesis.
Exploratory
The Multifaceted Therapeutic Potential of 2-Methoxyphenothiazine in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methoxyphenothiazine, a key heterocyclic scaffold, has emerged as a versatile building block in medicinal chemistry, leading to the development o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyphenothiazine, a key heterocyclic scaffold, has emerged as a versatile building block in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of 2-Methoxyphenothiazine and its derivatives, with a focus on their synthesis, anticancer, antimicrobial, and neuroleptic activities. This document consolidates quantitative bioactivity data, detailed experimental protocols, and explores the underlying mechanisms of action, including the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Phenothiazines are a class of tricyclic heterocyclic compounds that have historically played a pivotal role in pharmacotherapy, most notably as the first generation of antipsychotic drugs.[1] The phenothiazine core, with its unique "butterfly" conformation, provides a privileged scaffold for drug design, allowing for substitutions at various positions to modulate pharmacological activity. 2-Methoxyphenothiazine, characterized by a methoxy group at the 2-position of the phenothiazine ring system, serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroleptic effects, highlighting the significant therapeutic potential of this chemical entity.[3][4][5] This guide aims to provide an in-depth exploration of the medicinal chemistry of 2-Methoxyphenothiazine, offering a technical resource for the scientific community.
Synthesis of 2-Methoxyphenothiazine and Its Derivatives
The synthesis of the 2-Methoxyphenothiazine core and its subsequent derivatization are critical steps in the development of novel drug candidates. Various synthetic strategies have been employed to achieve these goals, often involving multi-step reaction sequences.
Synthesis of 2-Methoxyphenothiazine
An improved and commonly cited method for the synthesis of 2-Methoxyphenothiazine starts from resorcinol and aniline. The key steps involve condensation, methylation, and cyclization.[2] A patented method outlines a four-step process that includes:
Dehydration and amination reaction of resorcinol and aniline.
Etherification to introduce the methoxy group.
Ring closure reaction using sulfur and iodine.
Recrystallization to yield the pure product.
Synthesis of N-Substituted 2-Methoxyphenothiazine Derivatives
The nitrogen atom at the 10-position of the phenothiazine ring is a common site for modification to generate diverse derivatives with varied pharmacological profiles. A general approach involves the N-alkylation of the 2-Methoxyphenothiazine core with various alkyl halides or other suitable electrophiles in the presence of a base.
Experimental Protocol: General Synthesis of N-Substituted 2-Methoxyphenothiazine Derivatives
A general procedure for the synthesis of N-substituted derivatives is as follows:
To a solution of 2-Methoxyphenothiazine in a suitable aprotic solvent (e.g., dimethylformamide or acetone), a base such as potassium carbonate or sodium hydride is added.
The mixture is stirred at room temperature for a specified time to facilitate the formation of the phenothiazine anion.
The desired alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture.
The reaction is heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
The organic layer is then washed, dried, and concentrated under reduced pressure.
The crude product is purified by column chromatography or recrystallization to afford the desired N-substituted 2-Methoxyphenothiazine derivative.
Anticancer Applications
Phenothiazine derivatives have garnered significant attention for their potential as anticancer agents, with several studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis. The anticancer effects of these compounds are often attributed to their interaction with various cellular targets and modulation of key signaling pathways.
In Vitro Anticancer Activity
Numerous studies have reported the cytotoxic effects of phenothiazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.
Table 1: In Vitro Anticancer Activity of Selected Phenothiazine and Related Derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the 2-Methoxyphenothiazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Improved synthesis protocol for 2-Methoxyphenothiazine
An Improved Synthesis Protocol for 2-Methoxyphenothiazine: Application Notes and Methodologies Application Note Introduction: 2-Methoxyphenothiazine (CAS: 1771-18-2) is a critical heterocyclic compound and a key intermed...
Author: BenchChem Technical Support Team. Date: December 2025
An Improved Synthesis Protocol for 2-Methoxyphenothiazine: Application Notes and Methodologies
Application Note
Introduction:
2-Methoxyphenothiazine (CAS: 1771-18-2) is a critical heterocyclic compound and a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] It belongs to the phenothiazine class of molecules, which are foundational for numerous antipsychotic, antiemetic, and antihistaminic drugs.[3] Notably, it serves as a precursor for APIs such as Levomepromazine, Methotrimeprazine, and Methoxypromazine, which are used in the treatment of psychotic disorders.[2] Given its importance, the development of efficient, high-yield, and environmentally conscious synthesis protocols is of significant interest to the pharmaceutical and chemical industries.
Challenges in Traditional Synthesis:
Traditional methods for synthesizing the phenothiazine core, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures (frequently over 200°C) and the use of stoichiometric amounts of copper catalysts.[4][5] These conditions can limit functional group tolerance and pose challenges for scale-up and purification. Modern cross-coupling reactions like the Buchwald-Hartwig amination offer milder alternatives for forming the key C-N bonds but can rely on expensive palladium catalysts and complex ligands.[6][7][8]
Improved Protocol Overview:
This document details an improved, high-yield synthesis procedure for 2-Methoxyphenothiazine starting from readily available commercial reagents: resorcinol and aniline.[9][10] The protocol is a three-step process involving condensation, methylation, and a final cyclization reaction. This method has been optimized to achieve an overall yield as high as 74.2% through the strategic use of specific catalysts and solvents.[10] A key advantage of a variation of this method is the use of a single solvent for the latter two steps, which simplifies product separation, reduces solvent costs, and enhances the safety and environmental profile of the process.[11]
Logical Flow of Synthetic Strategies
Figure 1: A diagram illustrating the primary improved three-step synthesis pathway and alternative synthetic strategies leading to 2-Methoxyphenothiazine.
To the solution of Intermediate II (1.0 eq) in the chosen solvent (e.g., Toluene), add elemental sulfur (2.0 eq).
Heat the mixture to reflux (80-130°C).
Add a catalytic amount of iodine to initiate the cyclization reaction.
Maintain the reaction at reflux for 6-12 hours. Hydrogen sulfide gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood with appropriate scrubbing.
Monitor the reaction for the disappearance of Intermediate II.
Upon completion, cool the reaction mixture.
The crude product can be isolated by filtration or by removing the solvent under reduced pressure.
Purify the crude 2-Methoxyphenothiazine by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the pure product.
Workflow Visualization
Figure 2: Workflow diagram for the improved three-step synthesis of 2-Methoxyphenothiazine.
Alternative Synthetic Approaches
For a comprehensive understanding, researchers can consider alternative modern catalytic methods for key bond-forming steps.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and can be an alternative to the initial condensation step.[7][12] This approach would typically involve coupling an aryl halide (e.g., 3-methoxyphenyl bromide) with an aniline derivative.
Advantages: Utilizes less expensive copper catalysts.
Challenges: Typically requires high temperatures, polar aprotic solvents, and stoichiometric amounts of copper, which can lead to difficulties in product purification.[4] Modern improvements involve the use of ligands to accelerate the reaction at lower temperatures.[5]
Step-by-step synthesis of 2-Methoxyphenothiazine from resorcinol and aniline
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxyphenothiazine, a crucial intermediate in the development of various pharmaceutical agents, particularly antips...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxyphenothiazine, a crucial intermediate in the development of various pharmaceutical agents, particularly antipsychotic drugs.[1][2][3] The synthesis commences from readily available starting materials, resorcinol and aniline. The described methodology is based on established chemical transformations, including amination, methylation, and cyclization, and has been optimized to achieve high yields.[4][5]
I. Overview of the Synthetic Pathway
The synthesis of 2-Methoxyphenothiazine from resorcinol and aniline is a multi-step process that can be broadly categorized into three key stages:
Condensation Reaction: Resorcinol and aniline undergo a dehydration and amination reaction to form an intermediate compound.[6]
Methylation: The hydroxyl group of the intermediate is methylated to introduce the methoxy functional group.[6]
Cyclization: The methylated intermediate undergoes a ring-closure reaction to form the final product, 2-Methoxyphenothiazine.[6]
An improved version of this synthesis has been reported to achieve a total yield of up to 74.2%.[4][5]
II. Experimental Protocols
This section details the materials, equipment, and procedures for each step of the synthesis.
Step 1: Synthesis of Intermediate I (Amination of Resorcinol)
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Aniline
93.13
44.7 g
Resorcinol
110.1
44.0 g
p-Toluenesulfonic acid
172.20
1.32 g
Nitrogen gas
-
As needed
Equipment:
1000 ml three-necked flask
Heating mantle with stirrer
Thermometer
Condenser
Procedure:
Add 44.7 g of aniline and 44.0 g of resorcinol to a 1000 ml three-necked flask.[6]
Under a nitrogen atmosphere, heat the mixture to 140°C with stirring until the solids are completely dissolved.[6]
Add 1.32 g of p-toluenesulfonic acid as a catalyst.[6]
Increase the temperature to 185-195°C and continue the reaction, allowing for the removal of water formed during the dehydration and amination process.[6]
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to obtain Intermediate I.
Step 2: Synthesis of Intermediate II (Methylation)
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Intermediate I
-
From Step 1
Cyclohexane
84.16
312 g
Sodium hydroxide (60% solution)
40.00
29.7 g
Dimethyl sulfate
126.13
60.8 g
Equipment:
Reaction flask from Step 1
Reflux condenser
Dropping funnel
Heating mantle with stirrer
Procedure:
To the flask containing Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution.[6]
Heat the mixture to reflux and separate the water formed.[6]
Application Notes and Protocols for the Synthesis of 2-Methoxyphenothiazine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the chemical synthesis of 2-Methoxyphenothiazine, a significant intermediate in the development of ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis of 2-Methoxyphenothiazine, a significant intermediate in the development of pharmaceuticals and other commercially important chemical products.[1][2] The synthesis primarily involves a three-step process encompassing condensation, methylation, and cyclization reactions. The protocols provided are based on established methods, offering a reproducible pathway to this valuable compound.[1][3][4]
Overview of the Synthetic Pathway
The synthesis of 2-Methoxyphenothiazine commences with the condensation of resorcinol and aniline to produce 3-hydroxydiphenylamine. This intermediate subsequently undergoes methylation to yield 3-methoxydiphenylamine. The final step is a cyclization reaction of 3-methoxydiphenylamine with elemental sulfur, catalyzed by iodine, to form the target molecule, 2-Methoxyphenothiazine.[1] An improved synthesis strategy has reported an overall yield as high as 74.2%.[3][4]
Caption: Overall synthetic workflow for 2-Methoxyphenothiazine.
Experimental Protocols
Step 1: Synthesis of 3-hydroxydiphenylamine (Intermediate I) via Condensation
This step involves the dehydration and amination reaction between resorcinol and aniline.[1]
Protocol:
Evenly mix resorcinol and aniline.
Under stirring, add a catalyst. Suitable catalysts include p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid.[1]
Heat the mixture to initiate the dehydration and amination reaction.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture.
The resulting product is Intermediate I (3-hydroxydiphenylamine).
Step 2: Synthesis of 3-methoxydiphenylamine (Intermediate II) via Methylation
This procedure describes the etherification of Intermediate I.[1]
Protocol:
To Intermediate I, add a suitable solvent and an alkali.
Heat the mixture.
Add a methylating reagent dropwise. Common methylating agents include dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate.[1]
Maintain the reaction temperature between 30-80°C for 3-8 hours.[1]
The amount of alkali used should be 1.0 to 1.5 times the molar amount of Intermediate I.[1]
Monitor the reaction by TLC.
Upon completion, the product is Intermediate II (3-methoxydiphenylamine).
Step 3: Synthesis of 2-Methoxyphenothiazine via Cyclization
This final step involves a ring-closure reaction to form the phenothiazine core.[1]
Protocol:
To Intermediate II, add a solvent, elemental sulfur, and a catalytic amount of iodine.
Heat the mixture to reflux (80-130°C) for 6-12 hours to initiate the cyclization.[1]
The amount of sulfur should be 1.0 to 3.0 times the molar amount of Intermediate II, and iodine should be 0.001 to 0.005 times the molar amount of Intermediate II.[1]
Cool the reaction mixture to allow the crude product to precipitate.
Filter the solid.
Recrystallize the crude product from a suitable solvent (e.g., methylcyclohexane) to obtain pure 2-Methoxyphenothiazine.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2-Methoxyphenothiazine based on a published protocol.[1]
Table 1: Reaction Conditions for Methylation of 3-hydroxydiphenylamine (Intermediate I)
Parameter
Value
Reaction Temperature
30-80°C
Reaction Time
3-8 hours
Alkali to Intermediate I Molar Ratio
1.0 - 1.5
Table 2: Reaction Conditions for Cyclization of 3-methoxydiphenylamine (Intermediate II)
Parameter
Value
Reaction Temperature
80-130°C
Reaction Time
6-12 hours
Sulfur to Intermediate II Molar Ratio
1.0 - 3.0
Iodine to Intermediate II Molar Ratio
0.001 - 0.005
Table 3: Example Yield and Purity
Product
Yield
Purity (HPLC)
2-Methoxyphenothiazine
67.7% (overall)
97%
Data extracted from a specific example in patent CN105418537A.[1]
Logical Relationship of Key Reaction Steps
The synthesis of 2-Methoxyphenothiazine is a sequential process where the product of each step serves as the reactant for the next. This dependency is crucial for the overall success of the synthesis.
Caption: Logical flow of the 2-Methoxyphenothiazine synthesis.
Application Notes and Protocols for 2-Methoxyphenothiazine in API Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxyphenothiazine is a critical heterocyclic intermediate extensively utilized in the pharmaceutical industry for the synthesis of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenothiazine is a critical heterocyclic intermediate extensively utilized in the pharmaceutical industry for the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique tricyclic structure serves as a versatile scaffold for the development of drugs, particularly those targeting the central nervous system. These application notes provide detailed protocols and data for the use of 2-Methoxyphenothiazine in the synthesis of Levomepromazine, a prominent antipsychotic medication. Furthermore, this document elucidates the complex signaling pathways through which Levomepromazine exerts its therapeutic effects.
API Synthesis: Levomepromazine
Levomepromazine, also known as methotrimeprazine, is a phenothiazine antipsychotic used in the treatment of schizophrenia and other psychotic disorders. The synthesis of Levomepromazine from 2-Methoxyphenothiazine is a well-established process involving N-alkylation.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Levomepromazine from 2-Methoxyphenothiazine under various reported conditions.
Parameter
Method 1
Method 2
Method 3
Starting Material
2-Methoxyphenothiazine
2-Methoxyphenothiazine
2-Methoxyphenothiazine
Alkylating Agent
3-dimethylamino-2-methylpropyl chloride
3-dimethylamino-2-methylpropyl chloride
3-dimethylamino-2-methylpropyl chloride
Base
Sodamide (NaNH₂)
Solid Potassium Hydroxide (KOH)
Not specified
Solvent
Xylene
Toluene
Xylene
Catalyst
None
Crown Ether
None
Reaction Temperature
130°C
Reflux
Boiling
Reaction Time
20 hours
7 hours
18 hours
Reported Yield
Not specified
93%
Not specified
Reported Purity (HPLC)
>98%
Not specified
Not specified
Experimental Protocols
This protocol details the N-alkylation of 2-Methoxyphenothiazine to produce the racemic mixture of Levomepromazine.
Materials:
2-Methoxyphenothiazine
3-dimethylamino-2-methylpropyl chloride
Sodamide
Anhydrous Xylene
Water
Methanesulfonic acid solution (normal)
Ether
Sodium hydroxide solution
Anhydrous potassium carbonate
Round-bottom flask with reflux condenser and mechanical stirrer
Heating mantle
Separatory funnel
Distillation apparatus
Procedure:
To a boiling solution of 2-Methoxyphenothiazine (12 g) in anhydrous xylene (150 cc) in a round-bottom flask, add 95% sodamide (2.33 g).
Heat the mixture with agitation under reflux for 1.5 hours.
Over a period of 45 minutes, add a solution of 3-dimethylamino-2-methylpropyl chloride (8.2 g) in anhydrous xylene (90 cc) while maintaining the reaction temperature.
Continue heating under reflux for an additional 18 hours.
After cooling, agitate the reaction mixture with a mixture of water (40 cc) and a normal solution of methanesulfonic acid (70 cc).
Separate the xylene layer and wash the acidic aqueous layer with ether (200 cc).
Make the aqueous phase alkaline with sodium hydroxide solution.
Extract the liberated base with ether.
Dry the ethereal solution over anhydrous potassium carbonate and concentrate under normal pressure.
Distill the residue under reduced pressure to obtain 3-(2-methoxy-10-phenothiazinyl)-2-methyl-1-dimethylaminopropane.
This protocol describes a general procedure for the purification of the synthesized Levomepromazine base.
Materials:
Crude Levomepromazine base
Ethanol
Beaker
Hot plate
Filtration apparatus (e.g., Büchner funnel)
Crystallizing dish
Procedure:
Dissolve the crude Levomepromazine base in a minimal amount of hot ethanol.
Filter the hot solution to remove any insoluble impurities.
Allow the filtrate to cool slowly to room temperature.
For further crystallization, cool the solution in an ice bath.
Collect the precipitated crystals by filtration.
Wash the crystals with a small amount of cold ethanol.
Dry the purified crystals in a vacuum oven.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Levomepromazine from 2-Methoxyphenothiazine.
Caption: Workflow for Levomepromazine Synthesis and Purification.
Signaling Pathways of Levomepromazine
Levomepromazine exerts its antipsychotic effects by antagonizing several neurotransmitter receptors in the central nervous system. The primary targets include dopamine D2, serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors.
Dopamine D2 Receptor Antagonism
Levomepromazine's antagonism of the dopamine D2 receptor is a key mechanism for its antipsychotic action.[1] By blocking this receptor, it modulates downstream signaling pathways.
Caption: Levomepromazine's Antagonism of the Dopamine D2 Receptor.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the serotonin 5-HT2A receptor contributes to Levomepromazine's efficacy against the negative symptoms of schizophrenia.
Caption: Levomepromazine's Antagonism of the Serotonin 5-HT2A Receptor.
Histamine H1 and Alpha-1 Adrenergic Receptor Antagonism
Levomepromazine's sedative and hypotensive side effects are primarily due to its antagonism of histamine H1 and alpha-1 adrenergic receptors, respectively.[1]
Caption: Levomepromazine's Antagonism of H1 and Alpha-1 Receptors.
Conclusion
2-Methoxyphenothiazine remains a cornerstone intermediate in the synthesis of vital antipsychotic APIs like Levomepromazine. The provided protocols and data offer a foundational understanding for researchers engaged in the development and optimization of such synthetic routes. A thorough comprehension of the intricate signaling pathways of the resulting APIs is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
The Pivotal Role of 2-Methoxyphenothiazine in the Synthesis of Levomepromazine and Methotrimeprazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of Levomepromazine and its racemic form, Methotrimeprazine, h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Levomepromazine and its racemic form, Methotrimeprazine, highlighting the critical role of the starting material, 2-Methoxyphenothiazine. These compounds are phenothiazine neuroleptics with significant applications in psychiatry and palliative care. Levomepromazine, the levorotatory enantiomer, is particularly noted for its analgesic and antiemetic properties.
Overview of the Synthetic Pathway
The synthesis of Levomepromazine and Methotrimeprazine from 2-Methoxyphenothiazine is a two-stage process. The first stage involves the condensation of 2-Methoxyphenothiazine with a chiral side chain, 3-dimethylamino-2-methylpropyl chloride, to produce the racemic mixture known as (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, or Methotrimeprazine. The second stage is a chiral resolution of this racemic mixture to isolate the pharmacologically active levo-enantiomer, Levomepromazine.
Synthesis of Racemic Methotrimeprazine
The initial step is a nucleophilic substitution reaction where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of 3-dimethylamino-2-methylpropyl chloride.
Experimental Protocol: Condensation Reaction
This protocol is based on an improved method that enhances yield and safety by avoiding the use of sodamide.
Materials:
2-Methoxyphenothiazine
3-dimethylamino-2-methylpropyl chloride
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Phase-transfer catalyst (e.g., 18-crown-6 ether)
Xylene (solvent)
Ethyl acetate
Hydrochloric acid (HCl)
Ammonia solution
Sodium chloride solution
Procedure:
In a reaction vessel equipped with a stirrer, condenser, and a system for azeotropic distillation, charge 2-Methoxyphenothiazine (1.0 g mol) and crushed sodium hydroxide (2.25 g mol).
Add xylene as the solvent and a catalytic amount of 18-crown-6 ether (0.021 g mol).
Heat the mixture to 100°C with stirring.
Slowly add 3-dimethylamino-2-methylpropyl chloride (2.0 g mol) to the reaction mixture.
Increase the temperature to reflux and continue stirring for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of 2-Methoxyphenothiazine and by observing the cessation of water collection in the azeotropic trap.
After the reaction is complete, cool the mixture and distill off the xylene with steam.
To the residue, add water (1 L) and ethyl acetate (3 L).
Wash the organic layer twice with a 10% sodium chloride solution (300 ml each).
Extract the organic layer with 5% hydrochloric acid (120 ml).
Gradually add the aqueous layer to a 4% ammonia solution (1800 ml) to precipitate the product.
Filter the precipitate, wash with water, and dry to obtain racemic 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine (Methotrimeprazine).
Resolution of Racemic Methotrimeprazine to Levomepromazine
The separation of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent. (-)-Di-p-toluoyl-L-tartaric acid is a commonly used agent for this purpose.
Dissolve the racemic base (Methotrimeprazine) in ethanol.
Add a solution of (-)-di-p-toluoyl-L-tartaric acid in ethanol. This will selectively precipitate the neutral salt of the dextrorotatory (+) isomer.
Stir the mixture to allow for complete precipitation.
Filter off the precipitated salt of the (+)-isomer, leaving the desired (-)-isomer (Levomepromazine) in the mother liquor.
To the mother liquor, add a solution of maleic acid in ethanol. This will precipitate Levomepromazine as its hydrogen maleate salt.
Stir the mixture to ensure complete precipitation. The process can be enhanced by stirring for 2 hours at approximately 20°C, followed by 18 hours at 4°C.[2]
Filter the precipitate to collect Levomepromazine hydrogen maleate.
The unresolved racemic base and the resolving agent can be recovered from the respective filtrates for recycling. The dextrorotatory base can be liberated from its salt using a base, and the (-)-di-p-toluoyl-L-tartaric acid can be recovered after acidification.[2]
Quantitative Data: Chiral Resolution of Methotrimeprazine
The purity and identity of the synthesized compounds should be confirmed using appropriate analytical techniques.
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the condensation reaction.
High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity of the final product and for quantifying Levomepromazine and its metabolites in biological samples.[4][5] A reversed-phase C8 or C18 column with UV detection at 254 nm is typically employed.[5]
Melting Point Analysis: To confirm the identity and purity of the crystalline products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized compounds and their metabolites.[6]
Mass Spectrometry (MS): For confirming the molecular weight and fragmentation pattern of the target molecules.
Conclusion
2-Methoxyphenothiazine is an essential precursor in the industrial synthesis of Levomepromazine and Methotrimeprazine. The outlined protocols provide a high-yield and efficient pathway for the production of these important pharmaceuticals. Adherence to these methodologies, coupled with rigorous analytical characterization, will ensure the synthesis of high-purity active pharmaceutical ingredients for research and clinical applications.
Application Notes and Protocols for the Quantification of 2-Methoxyphenothiazine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analytical quantification of 2-Methoxyphenothiazine. The methods outlined below are...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-Methoxyphenothiazine. The methods outlined below are suitable for various applications, including quality control of pharmaceutical formulations and analysis in biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantification of 2-Methoxyphenothiazine, particularly in the context of its presence as a related substance or impurity in pharmaceutical products containing other phenothiazine derivatives like levomepromazine.[1][2]
Application Note:
This HPLC method is designed for the simultaneous determination of 2-Methoxyphenothiazine, levomepromazine sulfoxide, and dextromepromazine in levomepromazine samples.[1] The method is validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) and is suitable for the analysis of finished pharmaceutical products and reference substances.[1]
Experimental Protocol:
a) Instrumentation:
HPLC system with a pump, autosampler, and UV detector.
Standard Stock Solution: Accurately weigh and dissolve 2-Methoxyphenothiazine reference standard in the mobile phase to obtain a known concentration.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
Sample Solution (for Levomepromazine analysis): Dissolve the levomepromazine sample in the mobile phase to a concentration of 0.1 mg/mL.[1]
d) Validation Parameters:
Linearity: The method demonstrates linearity in the concentration range of 0.025-1.0% of 2-Methoxyphenothiazine relative to a 0.1 mg/mL levomepromazine concentration.[1][2]
Limit of Detection (LOD): The detection limit, based on a signal-to-noise ratio of 3, is in the range of 0.002 to 0.005 µg/mL.[1]
Precision and Accuracy: The method is reported to be precise and accurate within the specified concentration range.[1][2]
Quantitative Data Summary:
Parameter
Value
Reference
Concentration Range
0.025 - 1.0% (relative to 0.1 mg/mL levomepromazine)
Application Notes and Protocols: The Role of 2-Methoxyphenothiazine in Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxyphenothiazine is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a number of phenothiazine-type...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenothiazine is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a number of phenothiazine-type antipsychotic agents.[1][2] While not possessing antipsychotic activity itself, its structural scaffold is fundamental to the development of potent neuroleptic drugs. This document provides detailed application notes on its use, focusing on the synthesis and pharmacological profile of its prominent derivative, Levomepromazine (also known as Methotrimeprazine). Furthermore, it outlines key experimental protocols for the synthesis and evaluation of such antipsychotic agents.
2-Methoxyphenothiazine: A Core Intermediate
2-Methoxyphenothiazine is primarily utilized in the pharmaceutical industry for the synthesis of antipsychotic drugs like Levomepromazine, Methotrimeprazine, and Methoxypromazine.[2] Its synthesis has been optimized, with procedures starting from resorcinol and aniline, followed by methylation and cyclization, achieving high yields.[3]
Synthetic Pathway from 2-Methoxyphenothiazine to Levomepromazine
The synthesis of Levomepromazine from 2-Methoxyphenothiazine is a multi-step process that involves the N-alkylation of the phenothiazine ring, followed by chiral resolution to isolate the therapeutically active enantiomer.
A general workflow for this synthesis is depicted below:
2-Methoxyphenothiazine: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
An Overview of a Key Synthetic Intermediate 2-Methoxyphenothiazine is a heterocyclic compound that has emerged as a critical building block in the field of organic synthesis. Its unique chemical structure, featuring a ph...
Author: BenchChem Technical Support Team. Date: December 2025
An Overview of a Key Synthetic Intermediate
2-Methoxyphenothiazine is a heterocyclic compound that has emerged as a critical building block in the field of organic synthesis. Its unique chemical structure, featuring a phenothiazine core with a methoxy group, provides a versatile platform for the development of a wide range of molecules with significant applications in pharmaceuticals, particularly as antipsychotic agents, as well as in the development of novel materials. This document provides detailed application notes and experimental protocols for the use of 2-methoxyphenothiazine in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.
Application Notes
2-Methoxyphenothiazine serves as a pivotal intermediate in the synthesis of numerous high-value organic compounds. Its utility stems from the reactivity of the nitrogen atom of the thiazine ring and the potential for electrophilic substitution on the electron-rich aromatic rings.
Pharmaceutical Applications:
The most prominent application of 2-methoxyphenothiazine is in the synthesis of phenothiazine-class antipsychotic drugs. The core structure is a key pharmacophore that interacts with dopamine receptors in the central nervous system. By modifying the substituent at the N-10 position of the phenothiazine ring, the pharmacological properties of the resulting compounds can be finely tuned. A notable example is the synthesis of Levomepromazine and Methotrimeprazine, which are used in the treatment of psychosis, including schizophrenia and the manic phases of bipolar disorder.[1]
Derivatives of 2-methoxyphenothiazine have also been investigated for their potential antitumor and antimicrobial activities. The presence of the phenothiazine nucleus is associated with the ability to induce apoptosis and modulate the activity of key apoptotic genes in cancer cells. Furthermore, various phenothiazine derivatives have shown inhibitory activity against multidrug-resistant bacterial strains.
Applications in Materials Science:
The unique electronic properties of the phenothiazine core make 2-methoxyphenothiazine an attractive building block for the synthesis of organic materials. Its derivatives have been explored for applications in organic electronics, such as in the development of dyes and organic light-emitting diodes (OLEDs), owing to their redox activity and ability to participate in charge-transfer processes.
Key Synthetic Reactions and Protocols
The following sections detail key synthetic transformations utilizing 2-Methoxyphenothiazine as a starting material.
N-Alkylation: Synthesis of Antipsychotic Drug Precursors
N-alkylation of the secondary amine in the phenothiazine ring is a fundamental step in the synthesis of many antipsychotic drugs. This reaction typically involves the deprotonation of the amine followed by reaction with an alkyl halide.
Protocol 1: Synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine
This protocol describes the N-alkylation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride, a key intermediate in the synthesis of Levomepromazine.
Experimental Procedure:
To a reaction vessel, add 2-methoxyphenothiazine (1.0 eq) and a suitable inert solvent such as xylene.
Add a strong base, such as crushed sodium hydroxide (2.25 eq), to the mixture.
Introduce a phase-transfer catalyst, for instance, 18-crown-6 ether (0.021 eq), to facilitate the reaction.
Add 3-dimethylamino-2-methylpropyl chloride (2.0 eq) to the reaction mixture.
Heat the mixture to reflux and maintain stirring for 5-6 hours in an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 2-methoxyphenothiazine.
Upon completion, the reaction is worked up by steam distillation of the xylene, followed by extraction with ethyl acetate.
The organic layer is washed, and the product is precipitated by the addition of an acid, followed by basification to yield the final product.
Quantitative Data:
Reactant 1
Reactant 2
Base
Catalyst
Solvent
Time (h)
Temperature (°C)
Yield (%)
2-Methoxyphenothiazine
3-dimethylamino-2-methylpropyl chloride
NaOH
18-crown-6
Xylene
5-6
Reflux
92
Workflow for N-Alkylation of 2-Methoxyphenothiazine
Caption: General workflow for the N-alkylation of 2-Methoxyphenothiazine.
C-Acylation: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the case of 2-methoxyphenothiazine, this reaction can be used to introduce a ketone functionality, which can then be further elaborated. The electron-donating methoxy group and the nitrogen atom of the thiazine ring activate the aromatic system towards electrophilic substitution.
Protocol 2: Synthesis of 2-acetyl-7-methoxyphenothiazine (Analogous Procedure)
Experimental Procedure:
Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere.
Cool the suspension to 0 °C.
Slowly add a solution of 2-methoxyphenothiazine (1.0 eq) in the same solvent to the cooled suspension.
Add the acylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), dropwise to the reaction mixture, maintaining the temperature below 5 °C.
Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.
The reaction is quenched by carefully pouring the mixture into ice-water.
The product is extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.
Expected Quantitative Data (based on analogous reactions):
Reactant 1
Reactant 2
Catalyst
Solvent
Time (h)
Temperature (°C)
Expected Yield (%)
2-Methoxyphenothiazine
Acetyl Chloride
AlCl₃
Dichloromethane
2-4
0 to RT
70-85
Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of Friedel-Crafts acylation on 2-Methoxyphenothiazine.
C-Formylation: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. This reaction introduces a formyl group (-CHO), a versatile functional group that can be converted into various other functionalities.
Protocol 3: Vilsmeier-Haack Formylation of 2-Methoxyphenothiazine (General Procedure)
This protocol outlines a general procedure for the formylation of 2-methoxyphenothiazine.
Experimental Procedure:
Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.
Add a solution of 2-methoxyphenothiazine (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent.
Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture and pour it into crushed ice.
Neutralize the mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, until the product precipitates.
Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
Expected Quantitative Data (based on analogous reactions):
Reactant 1
Reagents
Solvent
Time (h)
Temperature (°C)
Expected Yield (%)
2-Methoxyphenothiazine
POCl₃, DMF
DMF
3-6
60-80
65-80
Caption: Simplified signaling pathway of dopamine D2 receptor antagonism.
Application Notes and Protocols for the Transition-Metal Catalyzed Synthesis of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenothiazine derivatives utilizing transition-metal ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenothiazine derivatives utilizing transition-metal catalysis. Phenothiazines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Traditional synthetic methods often require harsh conditions and offer limited control over regioselectivity. In contrast, transition-metal catalyzed approaches, particularly those employing palladium, copper, and iron, provide milder, more efficient, and highly versatile routes to a wide array of phenothiazine structures.
This document outlines key catalytic systems, summarizes their performance with quantitative data, and provides detailed experimental protocols for their implementation in a laboratory setting.
Overview of Catalytic Systems
Transition-metal catalysis has revolutionized the synthesis of phenothiazines by enabling the formation of key C-N and C-S bonds with high efficiency and selectivity. The most prominent methods include the Buchwald-Hartwig amination (palladium-catalyzed), the Ullmann condensation (copper-catalyzed), and innovative domino reactions (iron-catalyzed).
Palladium Catalysis (Buchwald-Hartwig Amination): This method is a powerful tool for the formation of C-N bonds.[1] In the context of phenothiazine synthesis, it is often employed in the final cyclization step, creating the central thiazine ring through an intramolecular amination of a diaryl sulfide precursor.[2] The versatility of palladium catalysts and their tolerance to a wide range of functional groups make this a highly attractive strategy.[3]
Copper Catalysis (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N and C-S bonds using a copper catalyst.[4] It has been widely applied to the synthesis of phenothiazines, often involving the coupling of an o-aminothiophenol with an o-dihaloarene.[5] While traditional Ullmann reactions required harsh conditions, modern protocols with advanced ligands have made this method more practical and efficient.[5]
Iron Catalysis (Domino C-S/C-N Coupling): Iron-catalyzed reactions have emerged as a more sustainable and cost-effective alternative to palladium and copper.[6] A notable advancement is the development of domino (or tandem) reactions where C-S and C-N bond formations occur sequentially in a single pot, providing a streamlined synthesis of the phenothiazine core.[6][7] These methods are environmentally benign and demonstrate good functional group tolerance.[7]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the synthesis of phenothiazine derivatives using palladium, copper, and iron catalysts, allowing for a direct comparison of their efficiencies and substrate scopes.
Table 1: Palladium-Catalyzed Synthesis of Phenothiazine Derivatives via Buchwald-Hartwig Amination
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer with heating
Nitrogen or Argon gas supply
Procedure:
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(2-bromophenylthio)aniline (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
Add sodium tert-butoxide (1.2 mmol).
Add anhydrous toluene (10 mL) via syringe.
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 10H-phenothiazine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Materials:
2-Iodoaniline
2-Bromobenzenethiol
Copper(I) iodide (CuI)
L-proline
Potassium carbonate (K₂CO₃)
Anhydrous dimethyl sulfoxide (DMSO)
Standard laboratory glassware
Magnetic stirrer with heating
Procedure:
To a round-bottom flask, add 2-iodoaniline (1.0 mmol), 2-bromobenzenethiol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
Add anhydrous DMSO (5 mL).
Heat the reaction mixture to 90 °C and stir for 24-48 hours.
Increase the temperature to 110 °C and continue stirring for an additional 48-96 hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield 10H-phenothiazine.
Optimization of reaction conditions for 2-Methoxyphenothiazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyphenothiazine. Tr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyphenothiazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methoxyphenothiazine, which is a crucial intermediate in the pharmaceutical industry.[1][2][3] The typical synthesis involves a three-step process: condensation of resorcinol and aniline, followed by methylation and finally cyclization.[4][5][6]
Issue 1: Low Yield in Condensation Step (Formation of 3-Hydroxydiphenylamine)
Question: My initial condensation reaction of resorcinol and aniline is resulting in a low yield of 3-hydroxydiphenylamine. What are the potential causes and solutions?
Answer: Low yields in this step are often attributed to incomplete reaction or side product formation. Here are some troubleshooting steps:
Catalyst Choice and Amount: The choice of catalyst is critical. While various acids can be used, p-toluenesulfonic acid has been shown to be effective in improving the yield.[5][6] Ensure the catalyst is fresh and used in the correct stoichiometric amount.
Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (185-195°C).[4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times may lead to degradation of the product.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Purity of Reactants: Ensure that both resorcinol and aniline are of high purity. Impurities can interfere with the reaction.
Issue 2: Incomplete Methylation of 3-Hydroxydiphenylamine
Question: I am observing a significant amount of unreacted 3-hydroxydiphenylamine after the methylation step. How can I improve the conversion to 3-methoxydiphenylamine?
Answer: Incomplete methylation can be a frustrating issue. Consider the following factors:
Choice of Methylating Agent and Base: Common methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate.[4] The choice of base is also important, with options like potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide.[4] The combination of a strong base and an efficient methylating agent is key.
Reaction Conditions: The etherification reaction is typically performed at temperatures between 30-80°C for 3 to 8 hours.[4] Ensure adequate mixing and maintain the temperature within the optimal range.
Stoichiometry: The molar ratio of the intermediate to the base should be in the range of 1:1 to 1:1.5.[4] An excess of the base can help drive the reaction to completion.
Issue 3: Low Yield and/or Impurities in the Final Cyclization Step
Question: The final cyclization step to form 2-Methoxyphenothiazine is giving me a low yield and the product is impure. What can I do to optimize this step?
Answer: The cyclization with sulfur is a critical step that can be influenced by several parameters:
Reaction Temperature and Catalyst: The ring-closure reaction is typically conducted at a reflux temperature of 80 to 130°C.[4] Iodine is often used as a catalyst to initiate the reaction.[4]
Sulfur Stoichiometry: The molar ratio of sulfur to the intermediate (3-methoxydiphenylamine) should be carefully controlled, typically between 1:1 and 3:1.[4]
Solvent Selection: The choice of solvent is crucial. A single, low-boiling, inert aprotic solvent like cyclohexane, toluene, or dichloroethane is recommended to facilitate product separation and purification.[4]
Purification: The crude product often requires recrystallization to obtain pure 2-Methoxyphenothiazine.[4] Experiment with different solvents to find the optimal conditions for recrystallization to minimize product loss.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of 2-Methoxyphenothiazine?
A1: With optimized conditions, an overall yield of up to 74.2% has been reported.[5][6] A Chinese patent reports a total yield of 67% with an HPLC purity of 97%.[4]
Q2: Are there alternative synthetic routes to 2-Methoxyphenothiazine?
A2: Yes, the Smiles rearrangement is another method for synthesizing phenothiazine derivatives.[8][9][10] This intramolecular nucleophilic aromatic substitution can be an effective strategy. However, the specific application and optimization of the Smiles rearrangement for 2-Methoxyphenothiazine synthesis would require further investigation.
Q3: What are some common side products in phenothiazine synthesis?
A3: While specific side products for 2-Methoxyphenothiazine are not extensively detailed in the provided search results, general issues in phenothiazine synthesis can include the formation of oxidized byproducts like sulfoxides, especially if the reaction is not carried out under an inert atmosphere.[11] In thionation reactions, a mixture of isomers can also be a challenge.[12]
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the consumption of starting materials and the formation of products in each step. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction progress and for assessing the purity of the final product.[4]
Experimental Protocols
Synthesis of 2-Methoxyphenothiazine (Adapted from CN105418537A) [4]
Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)
Mix resorcinol and aniline evenly in a reaction vessel.
Under stirring, heat the mixture to 185-195°C.
Add a catalyst for dehydration and amination (e.g., p-toluenesulfonic acid, sulfuric acid).
Maintain the reaction at this temperature until completion (monitor by TLC).
Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)
To Intermediate I, add a solvent (e.g., cyclohexane, toluene) and a base (e.g., potassium carbonate, sodium hydroxide) in a molar ratio of 1:1 to 1:1.5 (Intermediate I:base).
Heat the mixture to 30-80°C.
Add a methylating reagent (e.g., dimethyl sulfate, methyl iodide) dropwise.
Continue the reaction for 3 to 8 hours until completion (monitor by TLC).
Step 3: Synthesis of 2-Methoxyphenothiazine
To Intermediate II, add a solvent (e.g., cyclohexane) and sulfur in a molar ratio of 1:1 to 3:1 (Intermediate II:sulfur).
Heat the mixture to reflux (80 to 130°C).
Add a catalytic amount of iodine to initiate the reaction.
Continue refluxing for 6 to 12 hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture to precipitate the crude product.
Filter the solid and recrystallize from a suitable solvent (e.g., cyclohexane) to obtain pure 2-Methoxyphenothiazine.
Quantitative Data Summary
Table 1: Reaction Conditions for 2-Methoxyphenothiazine Synthesis
Step
Reactants
Catalyst
Solvent
Temperature (°C)
Time (h)
Molar Ratios
Reported Yield
1. Condensation
Resorcinol, Aniline
p-Toluenesulfonic acid
-
185-195
-
-
-
2. Methylation
3-Hydroxydiphenylamine, Methylating agent
-
Cyclohexane, Toluene, etc.
30-80
3-8
Intermediate I:Base = 1:1-1.5
-
3. Cyclization
3-Methoxydiphenylamine, Sulfur
Iodine
Cyclohexane
80-130
6-12
Intermediate II:Sulfur = 1:1-3
-
Overall
67-74.2%
Visualizations
Caption: Experimental workflow for the synthesis of 2-Methoxyphenothiazine.
Caption: Troubleshooting decision tree for 2-Methoxyphenothiazine synthesis.
Troubleshooting low yield in phenothiazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in phenothiazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in phenothiazine synthesis?
Low yields in phenothiazine synthesis can stem from a variety of factors, often related to reagent quality, reaction conditions, and purification processes. Key contributors include impure starting materials, incorrect reaction temperatures, the presence of moisture or air in sensitive reactions, and the formation of side products such as sulfoxides.[1][2] Additionally, product loss during workup and purification steps can significantly impact the final isolated yield.[1]
Q2: How can I minimize the formation of sulfoxide byproducts?
Sulfoxide formation is a common side reaction caused by the oxidation of the sulfur atom in the phenothiazine core.[1] To mitigate this, it is crucial to conduct the reaction under an inert atmosphere, such as argon or nitrogen.[1] The choice of oxidizing agents and careful control of reaction time and temperature are also critical.[1] Using milder oxidizing agents can favor the desired product over the oxidized byproduct.[1]
Q3: My product is a dark, tarry substance. What could be the cause?
The formation of a dark, tarry product often indicates polymerization or decomposition, which can be triggered by excessively high reaction temperatures or prolonged reaction times.[2] The presence of impurities in the starting materials or solvents can also contribute to this issue.[2] To address this, consider reducing the reaction temperature and/or duration and ensure the purity of all reagents.[2]
Q4: I'm observing a complex mixture of products in my N-alkylation reaction. What should I do?
N-alkylation of the phenothiazine core can sometimes yield a mixture of products due to the reactivity of the starting material and potential side reactions. The selection of the base, solvent, and alkylating agent is critical.[1] Stronger bases may lead to deprotonation at undesired positions. To achieve higher selectivity, careful optimization of reaction conditions is necessary. The use of phase transfer catalysis can be a milder and more effective alternative to traditional methods.[1]
Troubleshooting Guides for Specific Synthetic Routes
Below are troubleshooting guides for common synthetic methods used to produce phenothiazines.
Bernthsen Reaction
The Bernthsen reaction involves the acid-catalyzed condensation of a diarylamine with elemental sulfur.
Common Issues and Solutions:
Problem
Potential Cause
Suggested Solution
Low or No Product Yield
Inactive catalyst.
Use a fresh or properly stored catalyst like anhydrous aluminum chloride or iodine.[2]
Incorrect reaction temperature.
The reaction is typically initiated at 140-150°C and then raised to 160°C.[2] Use a calibrated thermometer to ensure accurate temperature control.
Impure starting materials.
Ensure high purity of diphenylamine and sulfur to minimize side reactions.[2]
Poor Regioselectivity
Excessively high temperatures.
High temperatures can lead to a loss of regioselectivity. Maintain the recommended temperature range.[2]
Unsuitable starting materials.
Consider using pre-functionalized diphenylamines to direct the cyclization to the desired position.[2]
Formation of Dark Tarry Product
Polymerization or decomposition at high temperatures.
Reduce the reaction temperature and/or reaction time.[2]
Presence of impurities.
Ensure the purity of all reactants and solvents.[2]
Ullmann Condensation
This method involves the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or the reaction of a 2-aminothiophenol with a 2-halobenzene.[2]
Common Issues and Solutions:
Problem
Potential Cause
Suggested Solution
Low Yield
Inactive copper catalyst.
Use freshly prepared or high-quality copper catalysts (e.g., CuI). Traditional methods sometimes used "activated" copper powder.[3]
High reaction temperatures.
While traditionally requiring high temperatures, modern methods with soluble copper catalysts and ligands allow for milder conditions.[3]
Inappropriate solvent.
High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used.[3]
Reaction Stalls
Deactivation of the catalyst.
The choice of ligands, such as diamines and acetylacetonates, can improve catalyst stability and performance.[3]
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution used to form the phenothiazine tricycle, often from a 2-amino-2'-nitrodiphenylsulfide derivative.[1]
Common Issues and Solutions:
Problem
Potential Cause
Suggested Solution
Low Yield
Incomplete rearrangement.
The reaction is often base-catalyzed. Ensure appropriate base (e.g., NaOH, KOH) and solvent (e.g., ethanol, DMSO) are used.[4]
Competing Ullmann cyclization.
The reaction pathway can be influenced by reaction conditions. Careful control of base and temperature may favor the Smiles rearrangement.[4]
Steric hindrance.
The presence of bulky substituents near the reaction center can impede the rearrangement.[4]
Unstable intermediate.
The rearranged amine intermediate can be unstable. The subsequent cyclization to form the thiazine ring should proceed rapidly.[4]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a modern and efficient method for synthesizing phenothiazines.[2]
Common Issues and Solutions:
Problem
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst.
Ensure an inert atmosphere (argon or nitrogen) is maintained.[1] Use a pre-catalyst or ensure proper in-situ reduction of the Pd(II) source.
Insufficient temperature.
Typical temperatures range from 80-110°C. Cautiously increase the temperature in increments.
Poor reagent quality.
Use anhydrous, degassed solvents and high-purity aryl halides and amines.[1]
Side Reactions
Ligand degradation.
The choice of a robust phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands are often effective.[5]
Base-sensitive substrates.
If the substrate is sensitive to strong bases like NaOtBu, consider milder bases such as Cs₂CO₃ or K₃PO₄.
Data Presentation
Table 1: Effect of Reaction Conditions on Phenothiazine Synthesis Yield (Illustrative)
Note: Yields are highly substrate-dependent and the conditions provided are general examples. Optimization is often required for specific applications.
Experimental Protocols
Protocol 1: Bernthsen Synthesis of 10H-Phenothiazine using Iodine Catalyst
Combine diphenylamine, sulfur, and a trace amount of iodine in a round bottom flask.
Heat the mixture in a sand bath maintained at 250-260°C for 5 hours.
Allow the reaction mixture to cool to room temperature.
Recrystallize the crude product from ethanol to obtain pure phenothiazine.[6]
Protocol 2: Purification of Crude Phenothiazine by Recrystallization
General Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.[10][11]
Procedure:
Solvent Selection: Choose a solvent in which phenothiazine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used solvent for phenothiazine recrystallization.[6]
Dissolution: Place the crude phenothiazine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If there are insoluble impurities, a hot filtration step may be necessary.[11]
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[11] The cooling process can be followed by placing the flask in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Another method involves forming a dihydropyran derivative of phenothiazine, which can be easily precipitated and then decomposed back to high-purity phenothiazine.[12] Distillation, sometimes in the presence of silicon dioxide, can also be employed for purification, especially on a larger scale.[13]
Visualizations
Caption: A logical workflow to diagnose and address causes of low reaction yields.
Caption: Overview of common synthetic pathways to the phenothiazine core.
Technical Support Center: Purification of Crude 2-Methoxyphenothiazine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-methoxyphenothiazine via recrystallization. It is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-methoxyphenothiazine via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2-Methoxyphenothiazine?
A1: Pure 2-Methoxyphenothiazine is typically a pale grey to pale brown solid.[1] The expected melting point is in the range of 185-188°C.[1][2] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q2: Which solvent is best for the recrystallization of 2-Methoxyphenothiazine?
A2: The choice of solvent depends on the impurities present and the desired scale of purification.
Single-Solvent Recrystallization: Non-polar solvents like cyclohexane and methylcyclohexane have been shown to be effective for single-solvent recrystallization, yielding high-purity (97% by HPLC) 2-Methoxyphenothiazine.[3]
Mixed-Solvent Recrystallization: A mixed solvent system, such as ethanol-water, can also be employed. In this system, 2-Methoxyphenothiazine should be dissolved in the "good" solvent (ethanol) at an elevated temperature, followed by the addition of the "poor" solvent (water) to induce crystallization.[4] This method is useful if the crude product has a high solubility in ethanol at room temperature.
Q3: My crude 2-Methoxyphenothiazine is dark in color. How can I remove colored impurities?
A3: Colored impurities can often be removed by using activated charcoal (decolorizing carbon). After dissolving the crude product in the hot recrystallization solvent, a small amount of activated charcoal can be added to the solution. The solution is then hot-filtered to remove the charcoal, which adsorbs the colored impurities.[5][6][7] It is important to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product.[6][7]
Q4: What are the common impurities in crude 2-Methoxyphenothiazine?
A4: Common impurities can include unreacted starting materials from the synthesis, such as resorcinol and aniline, or by-products from the cyclization reaction.[8] Oxidized derivatives of phenothiazine can also be present, which may contribute to the coloration of the crude product.
Q5: How can I improve the yield of my recrystallization?
A5: To maximize the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[9] Avoid using an excessive amount of solvent to wash the crystals during filtration. Always use ice-cold solvent for washing to minimize the dissolution of the purified crystals. If the yield is still low, it may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and repeating the cooling process.
Troubleshooting Guide
Problem
Possible Cause(s)
Solution(s)
No crystals form upon cooling.
1. Too much solvent was used. The solution is not saturated.
1. Boil off some of the solvent to concentrate the solution. Then, allow it to cool again.
2. The solution is supersaturated. Crystal nucleation has not initiated.
2. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure 2-Methoxyphenothiazine.- Cool the solution in an ice bath to further decrease solubility.
The product "oils out" (forms a liquid layer instead of solid crystals).
1. The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it crystallizes.
1. - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly to promote crystal formation at a lower temperature.
2. High concentration of impurities. Impurities can depress the melting point.
2. Consider pre-purification by another method, or try a different recrystallization solvent.
The recovered crystals are still colored.
1. Colored impurities were not fully removed.
1. Repeat the recrystallization, incorporating a treatment with activated charcoal. Ensure the hot filtration step is performed quickly to prevent premature crystallization.
The yield of recovered crystals is very low.
1. Too much solvent was used. A significant amount of product remains in the filtrate.
1. Concentrate the filtrate (mother liquor) by evaporation and cool to obtain a second crop of crystals.
2. Premature crystallization during hot filtration. The product crystallized on the filter paper.
2. - Use a pre-heated funnel and filter flask.- Add a small excess of hot solvent before filtration to keep the product dissolved. The excess can be evaporated after filtration.
3. Excessive washing of the crystals. The product was dissolved during the washing step.
3. - Use only a minimal amount of ice-cold solvent to wash the crystals.- Ensure the wash solvent is thoroughly chilled.
Dissolution: In a fume hood, place the crude 2-Methoxyphenothiazine in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot cyclohexane until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold cyclohexane.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Dissolution: In a fume hood, dissolve the crude 2-Methoxyphenothiazine in a minimal amount of hot ethanol in an Erlenmeyer flask.
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists upon swirling.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental Workflow for Recrystallization of 2-Methoxyphenothiazine.
Caption: Troubleshooting Decision Tree for Recrystallization Issues.
Technical Support Center: Strategies for Regioselective Functionalization of Phenothiazine Rings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical modification of phenothiazine scaffolds. This resource provides comprehensive troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical modification of phenothiazine scaffolds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of phenothiazine rings.
This section is structured in a question-and-answer format to directly address specific experimental issues.
C-H Functionalization
Question: I am struggling with poor regioselectivity in the C-H functionalization of my N-protected phenothiazine. How can I improve selectivity for the C3 position?
Answer:
Achieving high regioselectivity in the C-H functionalization of the electron-rich phenothiazine ring is a common challenge due to multiple potential reaction sites. Modern catalytic methods, particularly those employing gold catalysts, have shown remarkable success in directing functionalization to the C3 position (para to the nitrogen atom).[1]
Troubleshooting Flowchart for Poor Regioselectivity in C-H Functionalization
Caption: A decision-making diagram for improving regioselectivity.
Key Considerations for Improving C3-Selectivity:
Catalyst Choice: Gold(I) catalysts, in combination with a silver salt co-catalyst, have demonstrated excellent regioselectivity for C3 functionalization.[1] The choice of ligand on the gold catalyst can also influence the outcome.
N-Protecting Group: The electronic and steric properties of the substituent on the phenothiazine nitrogen can influence the reactivity of the aromatic rings. Experimenting with different N-protecting groups can fine-tune the regioselectivity.
Slow Reagent Addition: In reactions involving highly reactive species like carbenes (from diazo compounds), slow addition of the limiting reagent using a syringe pump is crucial. This maintains a low concentration of the reactive intermediate, minimizing side reactions and favoring the desired regioselective pathway.[2][3]
Quantitative Data: Gold-Catalyzed C-H Functionalization of N-Methylphenothiazine
Question: I am experiencing low yields in the N-alkylation of my phenothiazine. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in N-alkylation are a common hurdle. Several factors, including the choice of base, solvent, and reaction conditions, can significantly impact the efficiency of the reaction.
Troubleshooting Guide for Low Yield in N-Alkylation
Potential Cause
Troubleshooting Solution
Supporting Data/Reference
Inadequate Base
The nitrogen of the phenothiazine ring requires a sufficiently strong base for deprotonation. Switch to a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3).
The choice of base can significantly affect yield. For N-ethylation, K2CO3 under microwave irradiation gave an 80% yield, while NaH in toluene with conventional heating yielded only 5%.[4]
Suboptimal Solvent
Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively dissolve the reactants without interfering with the nucleophilic substitution.
For N-phosphorylation, NaH in refluxing DMF gave a 52% yield, compared to 15% in refluxing toluene.[4]
Long Reaction Times/Side Reactions
Conventional heating can lead to longer reaction times and the formation of byproducts.
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5]
Impure Reactants
Impurities in starting materials or solvents can inhibit the reaction.
Ensure all reagents and solvents are pure and anhydrous.
Experimental Workflow for Microwave-Assisted N-Alkylation
Caption: Step-by-step workflow for microwave-assisted N-alkylation.
Question: I am attempting a Vilsmeier-Haack formylation on a substituted phenothiazine and observing a mixture of products. How can I control the regioselectivity?
Answer:
The regiochemical outcome of electrophilic substitution on the phenothiazine ring is governed by the electronic and steric effects of existing substituents. The Vilsmeier-Haack reaction, which utilizes a mild electrophile, is particularly sensitive to these factors.
Factors Influencing Regioselectivity in Vilsmeier-Haack Formylation:
Electronic Effects: The phenothiazine nucleus is electron-rich, and the nitrogen and sulfur atoms direct electrophilic attack to the positions ortho and para to them (positions 1, 3, 7, and 9). The C3 and C7 positions are generally the most electronically activated.
Directing Groups: The electronic nature of any pre-existing substituents on the phenothiazine ring will further influence the position of formylation. Electron-donating groups will activate the ortho and para positions relative to themselves, while electron-withdrawing groups will deactivate them.
Steric Hindrance: Bulky substituents can sterically hinder attack at adjacent positions, leading to substitution at more accessible sites. For instance, in monosubstituted benzenes, para-substitution is often favored over ortho-substitution to minimize steric clash.[5][6]
Regioselectivity of Vilsmeier-Haack Reaction on Substituted Heterocycles
In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-methylphenothiazine (1.5 eq.), (L1)AuCl (3 mol%), and AgSbF6 (3 mol%) in 1.5 mL of anhydrous DCM.
In a separate flask, dissolve the aryldiazoacetate (1.0 eq.) in 0.5 mL of anhydrous DCM.
Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 60 minutes.
Stir the reaction mixture for an additional 12 hours at room temperature under argon.
Monitor the reaction by TLC. The completion of the reaction is often indicated by a color change.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted N-Alkylation of Phenothiazine
This protocol provides a rapid and efficient method for the N-alkylation of phenothiazine using microwave irradiation.
Materials:
Phenothiazine
Alkylating agent (e.g., 3-chloropropan-1-ol)
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF)
Microwave reactor with sealed vessels
Procedure:
In a microwave-safe reaction vessel, combine phenothiazine (1.0 eq.), the alkylating agent (1.1 eq.), and the base (e.g., K2CO3, 2.0 eq.).
Add a minimal amount of anhydrous DMF to dissolve the reactants.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 800 watts) for a specified time (e.g., 1 hour), or until TLC indicates the consumption of the starting material.
After the vessel has cooled to room temperature, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: Vilsmeier-Haack Formylation of an Electron-Rich Phenothiazine
This protocol describes the formylation of an electron-rich phenothiazine derivative.
Materials:
Phenothiazine derivative
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl3)
1,2-Dichloroethane (optional, as solvent)
Sodium acetate
Ice
Procedure:
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
Add POCl3 dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
After the addition is complete, add a solution of the phenothiazine derivative in 1,2-dichloroethane (if used) dropwise to the Vilsmeier reagent at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate to hydrolyze the intermediate iminium salt.
Stir the mixture vigorously for 30 minutes.
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting aldehyde by column chromatography or recrystallization.
Selection of catalysts for efficient phenothiazine cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of catalysts in phenoth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of catalysts in phenothiazine cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the phenothiazine core?
The primary methods for synthesizing the phenothiazine core structure involve different catalytic systems:
Bernthsen Reaction: This classic method utilizes catalysts like anhydrous aluminum chloride or iodine to facilitate the reaction of diphenylamine with sulfur at high temperatures (typically 140-160°C).[1]
Ullmann Condensation: This approach involves the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or the reaction of a 2-aminothiophenol with a 2-halobenzene. This method can offer improved yields and milder reaction conditions compared to the Bernthsen reaction.[1]
Transition-Metal Catalyzed Cyclization: Modern and efficient methods often employ palladium or nickel catalysts for the amination of halogenated diphenyl sulfides.[1] Rhodium and iron catalysts have also been explored for C-H thiolation and subsequent C-N amination.[2][3]
Transition-Metal-Free Methods: Newer, more environmentally friendly approaches utilize molecular oxygen as a hydrogen acceptor in the absence of transition metals.[1]
Q2: How can I improve the yield of my phenothiazine synthesis?
Optimizing reaction conditions is key to improving yield. Consider the following factors:
Catalyst Choice: The type and concentration of the catalyst significantly impact yield. For Ullmann-type reactions, the choice of the copper catalyst and ligands is crucial.[1] In palladium-catalyzed systems, the selection of the appropriate phosphine ligand is critical.
Reaction Temperature: Temperature control is critical. While the Bernthsen reaction requires high temperatures, excessively high temperatures can lead to side reactions and reduced regioselectivity.[1]
Solvent Selection: The choice of solvent can influence reaction rates and yields. Some modern syntheses are even performed under solvent-free conditions to improve their green credentials.[1]
Reactant Purity: Using high-purity starting materials is essential to minimize side reactions and improve the overall yield and purity of the final product.[1]
Q3: I am observing poor regioselectivity in my reaction. What can I do?
Poor regioselectivity is a common issue, especially when using substituted starting materials. To address this:
Utilize Pre-functionalized Starting Materials: Instead of functionalizing the phenothiazine core after its formation, which can be unselective, consider starting with appropriately substituted diphenylamines or 2-aminobenzenethiols to direct the cyclization to the desired position.[1]
Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.
Q4: What are common side reactions in phenothiazine synthesis?
The high reactivity of the phenothiazine scaffold can lead to several side reactions, including:
Over-sulfurization
Oxidation of the sulfur atom to a sulfoxide or sulfone
Careful control of stoichiometry and reaction conditions is necessary to minimize these byproducts.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Steps
Inactive Catalyst
- Use a fresh or properly stored catalyst. - For palladium catalysts, ensure the active LPd(0) species is being generated. Consider using precatalysts.[4] - For copper catalysts, be aware of potential deactivation by ligation of carbonate bases.[5]
Incorrect Reaction Temperature
- Optimize the reaction temperature using a calibrated thermometer.[1]
Impure Starting Materials
- Purify starting materials before use. Trace impurities in amines can cause a reaction to fail.[1]
Air or Moisture Contamination
- For sensitive reactions, especially those involving organometallic catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
Issue 2: Catalyst Deactivation
Catalyst Type
Potential Cause of Deactivation
Mitigation Strategies
Copper (Ullmann)
- Ligation of carbonate base to the active copper species.[5] - Oxidation of Cu(I) to inactive Cu(II). - Catalyst decomposition.[6]
- Use of appropriate ligands like 1,10-phenanthroline can stabilize the catalyst.[6] - Ensure inert atmosphere to prevent oxidation. - Consider using fresh copper salts.[6]
Palladium (Buchwald-Hartwig)
- Ligand degradation or dissociation. - Formation of inactive palladium black. - Amine nucleophiles acting as interfering ligands.
- Use an extra equivalent of phosphine ligand relative to palladium to prevent catalyst deactivation. - Employ robust palladium precatalysts.[4][7] - Optimize the base and solvent system.
Issue 3: Product is a Dark, Tarry Substance
Potential Cause
Troubleshooting Steps
Polymerization or Decomposition
- Reduce the reaction temperature and/or reaction time.[1]
Presence of Impurities
- Ensure the purity of all reactants and solvents.[1]
Data Presentation: Catalyst Performance in Phenothiazine Cyclization
In a suitable reaction vessel, combine diphenylamine, sulfur, and anhydrous aluminum chloride.[1]
Carefully heat the mixture. The reaction will initiate at approximately 140-150°C, with the evolution of hydrogen sulfide gas (ensure proper ventilation in a fume hood).[1]
If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.[1]
Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.[1]
Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst. The remaining solid is crude phenothiazine.[1]
Recrystallize the crude product from alcohol to obtain pure phenothiazine.
Protocol 2: Palladium-Catalyzed Amination of Aryl Sulfides
This is a general protocol and may require optimization for specific substrates.
Materials: Aryl sulfide, Amine, Palladium precatalyst (e.g., SingaCycle-A1), Base (e.g., KHMDS), Anhydrous solvent (e.g., dioxane or toluene).[11]
Procedure:
In a Schlenk tube under an inert atmosphere, combine the aryl sulfide, amine, palladium precatalyst, and base.[11]
Add the anhydrous solvent.
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring for the required time.
Monitor the reaction progress by TLC or GC.
Upon completion, cool the reaction to room temperature.
Perform an appropriate aqueous work-up and extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield in phenothiazine synthesis.
Caption: Catalyst selection based on synthetic strategy for phenothiazine cyclization.
Technical Support Center: Investigating Solvent Effects on 2-Methoxyphenothiazine Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the solvent effects on the reaction kinetics of 2-Methoxyphenothiazine. H...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the solvent effects on the reaction kinetics of 2-Methoxyphenothiazine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during kinetic studies of 2-Methoxyphenothiazine and other phenothiazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is not reproducible across different batches of the same solvent. What could be the cause?
A1: Inconsistent reaction rates in the same solvent can stem from several factors:
Solvent Purity: Trace impurities, particularly water or peroxides, can significantly alter the reaction kinetics. Ensure you are using high-purity, anhydrous solvents. Consider purifying your solvents before use.
Dissolved Oxygen: Phenothiazines are susceptible to oxidation by dissolved molecular oxygen. Degassing the solvent prior to use by sparging with an inert gas (e.g., argon or nitrogen) is crucial for reproducibility.
Temperature Control: Minor temperature fluctuations can have a substantial impact on reaction rates. Ensure your reaction vessel is in a well-controlled temperature bath.
Light Exposure: Phenothiazines can be light-sensitive. Conducting experiments in amber glassware or under low-light conditions can prevent photochemical side reactions.
Q2: I am observing a lag phase or an induction period in my kinetic runs. What does this signify?
A2: An induction period, a delay before the reaction begins, is a characteristic sign of the antioxidant effect of phenothiazines. This period is associated with the termination of radical chains by the antioxidant molecule. The length of the induction period is proportional to the concentration of the antioxidant and its stoichiometric factor of inhibition.
Q3: The color of my reaction mixture changes over time, affecting my spectrophotometric readings. How can I account for this?
A3: The oxidation of phenothiazines often leads to the formation of colored radical cations and other oxidized species.[1] To accurately monitor the reaction, it is essential to:
Identify the Wavelength of Maximum Absorbance (λmax): Determine the λmax for the reactant (2-Methoxyphenothiazine) and the major product(s). You can then monitor the decrease in reactant absorbance or the increase in product absorbance.
Use a Diode Array Spectrophotometer: This allows you to collect the entire spectrum over time, helping to identify the formation of intermediates and ensuring you are monitoring the correct species.
Kinetic Modeling: If there are overlapping spectra, you may need to use kinetic modeling software to deconvolute the signals and determine the concentration of each species over time.
Troubleshooting Common Experimental Problems
Problem
Potential Cause
Recommended Solution
Reaction proceeds too quickly to measure with conventional methods.
The reaction has a very high rate constant in the chosen solvent.
Utilize a stopped-flow apparatus to measure rapid kinetics in the millisecond to second range.[2][3]
Low or no reaction observed.
The solvent may be inhibiting the reaction. In some cases, polar aprotic solvents can hinder reaction rates.
Try a different solvent with different polarity or hydrogen bonding properties. Ensure all reagents are active and at the correct concentration.
Precipitate forms during the reaction.
The product may be insoluble in the reaction solvent.
Choose a solvent in which both the reactants and products are soluble.
Inconsistent baseline in spectrophotometric measurements.
Particulate matter in the solution, temperature fluctuations, or lamp instability.
Filter all solutions before use. Allow the spectrophotometer to warm up adequately. Ensure the cuvette is clean and properly placed.
Formation of unexpected byproducts.
Side reactions due to impurities, light, or oxygen.
Use high-purity, degassed solvents and conduct experiments under an inert atmosphere and protected from light.[4]
Quantitative Data: Solvent Effects on Phenothiazine Derivative Oxidation
Table 1: Effective Rate Constants for the Inhibition of Solvent Oxidation by a Phenothiazine Derivative at 348 K
Solvent
Dielectric Constant (approx.)
Rate Constant (fk7) (M⁻¹s⁻¹)
Isopropyl Alcohol
19.9
(4.1 ± 0.6) x 10⁵
1,4-Dioxane
2.2
(2.0 ± 0.3) x 10⁴
Note: The rate constant (fk7) represents the effective rate constant for the termination of oxidation chains.
Experimental Protocols
This section provides a detailed methodology for studying the kinetics of 2-Methoxyphenothiazine oxidation using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of 2-Methoxyphenothiazine Oxidation by UV-Vis Spectrophotometry
Objective: To determine the rate of oxidation of 2-Methoxyphenothiazine in a given solvent by monitoring the change in its absorbance over time.
Materials:
2-Methoxyphenothiazine
High-purity, anhydrous solvent of choice (e.g., acetonitrile, ethanol, dichloromethane)
Oxidizing agent (e.g., a source of peroxyl radicals like AAPH, or a chemical oxidant like cerium(IV) ammonium nitrate)
UV-Vis spectrophotometer with temperature control
Quartz cuvettes (1 cm path length)
Inert gas (Argon or Nitrogen)
Gas-tight syringes
Procedure:
Preparation of Solutions:
Prepare a stock solution of 2-Methoxyphenothiazine in the chosen solvent. The concentration should be chosen such that the initial absorbance at its λmax is between 1.0 and 1.5.
Prepare a stock solution of the oxidizing agent in the same solvent.
All solutions should be prepared fresh daily and kept under an inert atmosphere.
Degassing of Solutions:
Sparge both the 2-Methoxyphenothiazine solution and the oxidizing agent solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
Spectrophotometer Setup:
Set the spectrophotometer to the desired temperature and allow it to equilibrate.
Set the instrument to kinetic mode to measure absorbance at a fixed wavelength over time. The wavelength should be the λmax of 2-Methoxyphenothiazine.
Kinetic Measurement:
Transfer the 2-Methoxyphenothiazine solution to a quartz cuvette and place it in the spectrophotometer.
Record a stable baseline absorbance.
Initiate the reaction by injecting a small, known volume of the oxidizing agent solution into the cuvette using a gas-tight syringe.
Quickly mix the solution by inverting the cuvette (if sealed) or by gentle aspiration with the syringe.
Immediately start recording the absorbance as a function of time. The data acquisition rate should be appropriate for the reaction speed.
Data Analysis:
Plot the absorbance of 2-Methoxyphenothiazine versus time.
Determine the initial rate of the reaction from the initial slope of the curve.
To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant.
Calculate the rate constant (k) from the rate law.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of 2-Methoxyphenothiazine oxidation.
Proposed Oxidation Pathway of 2-Methoxyphenothiazine
The oxidation of phenothiazines generally proceeds through a one-electron oxidation to form a radical cation, which can then undergo further oxidation or other reactions.
Caption: General oxidation pathway of 2-Methoxyphenothiazine.
Preventing side reactions and polymerization during phenothiazine synthesis
Welcome to the Technical Support Center for phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of phenothiazine and its derivatives. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you prevent side reactions and polymerization, thereby improving your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the phenothiazine core?
A1: The most common methods for synthesizing the phenothiazine core include the Bernthsen reaction, Ullmann condensation, and modern transition-metal catalyzed cyclizations. The Bernthsen reaction involves the fusion of diphenylamine with sulfur at high temperatures, often with a catalyst like anhydrous aluminum chloride or iodine.[1] The Ullmann condensation offers a milder alternative, typically involving the copper-catalyzed coupling of a 2-halodiphenylamine with a thiol or the reaction of a 2-aminothiophenol with a 2-halobenzene.[1] More recent methods utilize palladium or iron catalysts for the cyclization of 2-substituted diphenyl sulfides, which can offer improved yields and regioselectivity.[2]
Q2: What are the primary side reactions to be aware of during phenothiazine synthesis?
A2: The high reactivity of the phenothiazine scaffold can lead to several side reactions. The most prevalent include oxidation of the sulfur atom to a sulfoxide or sulfone, over-sulfurization, and polymerization of the desired product.[1] These side reactions are often promoted by high temperatures, the presence of oxygen, and impurities in the starting materials. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of these byproducts.[1]
Q3: My reaction has resulted in a dark, tarry substance instead of the expected crystalline product. What could be the cause?
A3: The formation of a dark, tarry substance is a common issue in phenothiazine synthesis and is typically indicative of polymerization or decomposition of the product.[1] This is often caused by excessively high reaction temperatures or prolonged reaction times. The presence of impurities in the reactants or solvents can also catalyze these unwanted processes. To mitigate this, it is recommended to reduce the reaction temperature and/or shorten the reaction time, as well as ensure the purity of all starting materials.[1]
Q4: How can I minimize the formation of sulfoxide and sulfone byproducts?
A4: The phenothiazine core is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. To minimize these byproducts, it is critical to conduct the reaction under an inert atmosphere, such as nitrogen or argon. This prevents the interaction of the sulfur atom in the phenothiazine core with atmospheric oxygen. The choice of oxidizing agent and careful control of reaction conditions are also important factors.
Q5: I'm observing poor regioselectivity in my synthesis. What can be done to improve it?
A5: Poor regioselectivity, especially when using substituted diphenylamines, can result in a mixture of isomers. This is often exacerbated by high reaction temperatures. To improve regioselectivity, consider employing milder reaction conditions, such as those used in some transition-metal-catalyzed methods.[1] An alternative strategy is to start with pre-functionalized materials, such as appropriately substituted diphenylamines or 2-aminobenzenethiols, to direct the cyclization to the desired position.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during phenothiazine synthesis.
Issue 1: Low or No Product Yield
Possible Cause
Suggested Solution
Inactive catalyst
Use a fresh or properly stored catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive (e.g., AlCl₃).
Incorrect reaction temperature
Optimize the reaction temperature using a calibrated thermometer. For the Bernthsen reaction, the initial exothermic reaction should be controlled, followed by an increase in temperature to ensure completion.[1]
Impure starting materials
Purify starting materials (diphenylamine, sulfur, etc.) before use through recrystallization or distillation.
Air or moisture contamination
For reactions sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Incomplete reaction
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Product is a Dark, Tarry Substance
Possible Cause
Suggested Solution
Polymerization or decomposition at high temperatures
Reduce the reaction temperature and/or reaction time. High temperatures can lead to unwanted side reactions and product degradation.[1]
Presence of impurities
Ensure the purity of all reactants and solvents. Impurities can act as catalysts for polymerization.
Issue 3: Product is Contaminated with Oxidized Byproducts
Possible Cause
Suggested Solution
Reaction exposed to air
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.
Inappropriate workup conditions
Avoid unnecessarily harsh oxidative conditions during product isolation and purification.
Quantitative Data on Synthesis Optimization
The following table summarizes the impact of different additives and solvents on the yield of phenothiazine synthesis via a transition-metal-free method involving the reaction of 2-aminobenzenethiol with cyclohexanone.
Entry
Additive 1 (mol %)
Additive 2 (mol %)
Solvent
Yield (%)
1
I₂ (20)
-
DMSO
85
2
I₂ (20)
-
Toluene
62
3
I₂ (20)
-
DMF
78
4
I₂ (10)
-
DMSO
75
5
I₂ (20)
K₂CO₃ (20)
DMSO
88
6
-
-
DMSO
<5
Data adapted from a study on transition-metal-free phenothiazine synthesis.[1]
Experimental Protocols
Classical Synthesis of Phenothiazine (Bernthsen Reaction)
This protocol is adapted from established methods for the synthesis of the core phenothiazine structure.[1]
Materials:
Diphenylamine
Sulfur
Anhydrous aluminum chloride (catalyst)
Dilute alcohol (for washing)
Alcohol (for recrystallization)
Procedure:
In a suitable reaction vessel equipped with a reflux condenser and a gas outlet (connected to a trap for hydrogen sulfide), combine diphenylamine, sulfur, and anhydrous aluminum chloride.
Carefully heat the mixture in a fume hood. The reaction will initiate at approximately 140-150°C, characterized by the vigorous evolution of hydrogen sulfide gas.
If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.
Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.
Allow the reaction melt to cool and solidify.
Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst. The remaining solid is crude phenothiazine.[1]
For further purification, recrystallize the crude product from alcohol. The pure product should be yellowish leaflets with a melting point of approximately 180°C.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key processes in phenothiazine synthesis.
Caption: Bernthsen synthesis of phenothiazine.
Caption: Common side reactions in phenothiazine synthesis.
Caption: Troubleshooting workflow for low product yield.
Identifying degradation products of 2-Methoxyphenothiazine under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyphenothiazine. The information pro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyphenothiazine. The information provided is intended to assist in identifying potential degradation products under various stress conditions.
Disclaimer: Limited direct experimental data exists in the public domain on the forced degradation of 2-Methoxyphenothiazine. The potential degradation products and pathways described below are largely inferred from studies on related phenothiazine compounds. Experimental verification is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-Methoxyphenothiazine under stress conditions?
A1: Based on the known reactivity of the phenothiazine ring system, the most probable degradation pathways for 2-Methoxyphenothiazine involve oxidation of the sulfur and nitrogen atoms. This can lead to the formation of sulfoxides and N-oxides. Under photolytic conditions, reactions involving the phenothiazine nucleus are also possible.
Q2: What are the expected major degradation products under oxidative stress?
A2: Under oxidative conditions (e.g., exposure to hydrogen peroxide), the primary degradation products are expected to be 2-Methoxyphenothiazine-5-oxide (sulfoxide) and potentially the corresponding N-oxide. The formation of sulfoxide is a common degradation pathway for many phenothiazine derivatives.
Q3: How can I detect the formation of degradation products during my experiment?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector, are essential. These methods can separate the parent 2-Methoxyphenothiazine from its degradation products, allowing for their identification and quantification.
Q4: Are there any specific precautions I should take when handling 2-Methoxyphenothiazine to minimize degradation?
A4: To minimize degradation, it is advisable to protect 2-Methoxyphenothiazine from light and oxygen. Store the compound in a cool, dark place and consider using amber vials for solutions. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Appearance of a new peak in HPLC chromatogram after exposure to air or light.
Oxidative or photolytic degradation.
The new peak could correspond to 2-Methoxyphenothiazine-5-oxide or other related photoproducts. Use LC-MS to identify the molecular weight of the new peak and compare it with potential degradation products. Protect samples from light and air.
Loss of parent compound peak area with no corresponding new peaks.
Formation of insoluble degradation products or products that do not absorb at the detection wavelength.
Adjust the mobile phase composition or pH to improve the solubility of potential degradation products. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
Inconsistent results in stability studies.
Uncontrolled exposure to stress conditions (e.g., temperature fluctuations, light exposure).
Ensure that all stress testing is performed under controlled and well-documented conditions as per ICH guidelines. Use a photostability chamber for photolytic stress testing.
Changes in the color of the 2-Methoxyphenothiazine solution.
Formation of colored degradation products, possibly due to oxidation.
Correlate the color change with the appearance of new peaks in the chromatogram. This can be an early indicator of degradation.
Predicted Degradation Products of 2-Methoxyphenothiazine
The following table summarizes the predicted degradation products of 2-Methoxyphenothiazine under various stress conditions, based on the degradation patterns of similar phenothiazine compounds.
Complex mixture of products, potentially including phenothiazine ring-cleavage products and polymers.
2-Methoxyphenothiazine-5-oxide
Acidic Hydrolysis
Potential for hydrolysis of the methoxy group to form 2-Hydroxyphenothiazine, although the ether linkage is generally stable.
Ring degradation under harsh acidic conditions.
Alkaline Hydrolysis
Generally stable, but degradation may occur under extreme pH and temperature.
Ring degradation under harsh alkaline conditions.
Thermal
Dependent on temperature and duration. May lead to decomposition and polymerization at high temperatures.
Limited degradation expected at moderate temperatures.
Experimental Protocols
General Forced Degradation (Stress Testing) Protocol
This protocol provides a general framework for conducting forced degradation studies on 2-Methoxyphenothiazine. It is based on the International Council for Harmonisation (ICH) guidelines.
1. Preparation of Stock Solution:
Prepare a stock solution of 2-Methoxyphenothiazine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acidic Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
Keep the solution at 60°C for 24 hours.
Neutralize the solution with an appropriate amount of 0.1 N NaOH before analysis.
Alkaline Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
Keep the solution at 60°C for 24 hours.
Neutralize the solution with an appropriate amount of 0.1 N HCl before analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
Keep the solution at room temperature for 24 hours, protected from light.
Thermal Degradation:
Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours.
Also, heat a solution of the drug substance (1 mg/mL) at 80°C for 48 hours.
Photolytic Degradation:
Expose the solid drug substance and a solution of the drug substance (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS method.
The method should be capable of separating the parent drug from all potential degradation products.
4. Data Evaluation:
Determine the percentage of degradation of 2-Methoxyphenothiazine.
Identify and characterize the structure of the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Perform a mass balance analysis to account for all the degraded material.
Visualizations
Forced Degradation Experimental Workflow.
Potential Degradation Pathways of 2-Methoxyphenothiazine.
Troubleshooting
Challenges in scaling up laboratory synthesis of 2-Methoxyphenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of 2-Me...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of 2-Methoxyphenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-Methoxyphenothiazine?
A1: The most common synthetic pathway for 2-Methoxyphenothiazine is a multi-step process that typically begins with the condensation of resorcinol and aniline. This is followed by an O-methylation step and a final cyclization reaction to form the phenothiazine ring structure.[1]
Q2: What are the primary applications of 2-Methoxyphenothiazine?
A2: 2-Methoxyphenothiazine is a crucial intermediate in the pharmaceutical industry, primarily used in the synthesis of various active pharmaceutical ingredients (APIs).[2] It is a key building block for several phenothiazine-class drugs, which have applications as antipsychotics and antiemetics.
Q3: What are the main challenges when scaling up the synthesis of 2-Methoxyphenothiazine?
A3: Key challenges in scaling up the synthesis of 2-Methoxyphenothiazine include managing reaction exotherms, ensuring efficient mixing, controlling impurity formation, and developing robust purification methods suitable for large quantities.[3] Each of these factors can significantly impact the yield, purity, and overall efficiency of the manufacturing process.
Q4: Are there alternative, more scalable technologies for phenothiazine synthesis?
A4: Continuous flow chemistry is an emerging technology that offers significant advantages for the synthesis of phenothiazine derivatives, including improved heat and mass transfer, enhanced safety, and greater consistency.[2][4] This technology can be particularly beneficial for managing exothermic reactions and reducing byproduct formation during scale-up.
Troubleshooting Guides
Low Yield
Symptom
Potential Cause
Troubleshooting Action
Consistently low yield in the amination step
Incomplete reaction due to insufficient heat or catalyst activity.
Ensure the reaction temperature is maintained consistently. Verify the quality and activity of the catalyst (e.g., p-toluenesulfonic acid). Consider a slight excess of aniline to drive the reaction to completion.
Poor yield after methylation
Inefficient methylation or side reactions.
Optimize the amount of the methylating agent and the base. Ensure anhydrous conditions, as water can consume the methylating agent. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to byproducts.
Low yield in the final cyclization step
Incomplete cyclization or degradation of the product.
Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. The choice of solvent is critical; polysubstituted aromatics have been shown to improve yields.[1] Verify the purity of the intermediate from the previous step, as impurities can inhibit the cyclization.
Significant loss of product during purification
Suboptimal recrystallization solvent or technique.
Screen for an optimal recrystallization solvent system that provides good recovery. Control the cooling rate during crystallization to maximize crystal formation and purity.
Impurity Formation
Symptom
Potential Cause
Troubleshooting Action
Presence of oxidized impurities (e.g., sulfoxides)
Exposure to air, especially at elevated temperatures.
Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Formation of colored byproducts
Overheating or prolonged reaction times.
Implement strict temperature control, especially during the amination and cyclization steps. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.
Unidentified impurities in the final product
Side reactions due to reactive intermediates or impurities in starting materials.
Characterize impurities using techniques like LC-MS and NMR to understand their structure and potential origin.[5][6] Purify starting materials if they are of questionable quality. Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize the formation of specific byproducts.
Experimental Protocols
A common laboratory-scale synthesis of 2-Methoxyphenothiazine involves three main steps, as outlined in the following protocol adapted from patent literature.
Step 1: Synthesis of 3-Hydroxydiphenylamine (Intermediate I)
Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and a distillation setup, add resorcinol and aniline.
Catalyst Addition: Under stirring, add a catalytic amount of p-toluenesulfonic acid.
Reaction: Heat the mixture to initiate the dehydration and amination reaction. The water produced during the reaction is removed by distillation.
Monitoring: Monitor the reaction progress by TLC until the resorcinol is consumed.
Work-up: Cool the reaction mixture and proceed to the next step.
Step 2: Synthesis of 3-Methoxydiphenylamine (Intermediate II)
Reaction Setup: To the crude Intermediate I, add a suitable solvent (e.g., toluene) and a base (e.g., potassium carbonate).
Methylation: Heat the mixture and add a methylating agent (e.g., dimethyl sulfate) dropwise.
Reaction: Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
Work-up: Cool the reaction mixture, wash with water to remove the base and salts, and concentrate the organic layer to obtain Intermediate II.
Step 3: Synthesis of 2-Methoxyphenothiazine
Reaction Setup: In a reaction flask, dissolve Intermediate II in a suitable solvent (e.g., a polysubstituted aromatic solvent) and add elemental sulfur.
Initiation: Add a catalytic amount of iodine and heat the mixture to reflux.
Reaction: Maintain the reflux for several hours until the cyclization is complete.
Purification: Cool the reaction mixture to allow the product to crystallize. Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Methoxyphenothiazine.
Data Presentation
Parameter
Laboratory Scale (grams)
Pilot/Industrial Scale (kilograms)
Key Scale-Up Considerations
Typical Yield
70-80%
60-75%
Yields may decrease due to less efficient heat and mass transfer. Optimization of reaction conditions is crucial to maintain high yields.
Reaction Time
4-8 hours per step
8-16 hours per step
Longer heating and cooling times, as well as slower reagent addition rates, are necessary to control the reaction and ensure safety.
Mixing
Magnetic or overhead stirring
Mechanical agitators
Inefficient mixing can lead to localized hot spots, increased byproduct formation, and lower yields. The design of the reactor and agitator is critical.
Heat Transfer
Heating mantle/oil bath
Jacketed reactors
The surface area-to-volume ratio decreases significantly at scale, making heat removal from exothermic reactions more challenging.
Impurity Profile
Lower levels of process-related impurities
Potentially higher levels of impurities due to longer reaction times and less efficient mixing.
Robust analytical methods are needed to monitor and control impurities.[5][6]
Purification
Simple crystallization
Multi-step crystallization, potentially with carbon treatment or other purification techniques.
Handling large volumes of solids and solvents requires specialized equipment and procedures.
Visualizations
Caption: Synthetic workflow for 2-Methoxyphenothiazine.
Caption: Troubleshooting workflow for low yield or high impurity.
Handling air and moisture-sensitive reagents in phenothiazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazines. It provides troubleshooting guidance and answers to frequently asked q...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazines. It provides troubleshooting guidance and answers to frequently asked questions regarding the handling of air and moisture-sensitive reagents and other common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing phenothiazines, particularly when using air and moisture-sensitive reagents?
A1: The synthesis of phenothiazines can present several challenges, primarily:
Low Reaction Yields: This is a frequent issue in multi-step syntheses. Contributing factors can include impure starting materials, suboptimal reaction conditions (temperature, time), and degradation of reagents and products.[1]
Side Reactions: The phenothiazine core is susceptible to oxidation, leading to the formation of sulfoxide and sulfone byproducts.[1] Over-sulfurization and polymerization can also occur, especially at high temperatures.[2]
Handling of Sensitive Reagents: Many synthetic routes to phenothiazines employ reagents that are sensitive to air and moisture, such as organometallic catalysts (e.g., palladium complexes in Buchwald-Hartwig amination) and strong bases (e.g., sodium amide). Improper handling of these reagents can lead to their deactivation and result in failed or low-yielding reactions.
Purification Difficulties: The presence of colored impurities and byproducts can make the purification of the final phenothiazine product challenging.
Q2: How can I minimize the formation of oxidized byproducts like sulfoxides during my reaction?
A2: The sulfur atom in the phenothiazine ring is prone to oxidation. To minimize the formation of sulfoxide and sulfone byproducts, it is crucial to maintain an inert atmosphere throughout the reaction.[1] This can be achieved by using dry solvents and reagents and performing the reaction under a blanket of inert gas, such as nitrogen or argon.
Q3: My reaction yield is consistently low. What are the key parameters I should investigate?
A3: Low yields in phenothiazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
Reagent Quality: Ensure all starting materials, solvents, and catalysts are of high purity and are properly dried. Impurities can act as catalyst poisons or participate in side reactions.[1][2]
Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can significantly impact the reaction rate and selectivity.[1][2]
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Inert Atmosphere: For reactions involving air-sensitive reagents, ensure that the inert atmosphere is strictly maintained. Leaks in the apparatus can introduce oxygen and moisture, leading to reagent decomposition and side reactions.[2]
Q4: What are the advantages of using modern coupling methods like the Buchwald-Hartwig amination over classical methods like the Bernthsen reaction?
A4: Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer several advantages over classical methods like the Bernthsen reaction for phenothiazine synthesis:
Milder Reaction Conditions: Buchwald-Hartwig reactions typically proceed at lower temperatures compared to the high temperatures required for the Bernthsen reaction (often exceeding 140-160°C).[2][3]
Improved Yields and Selectivity: Modern methods often provide higher yields and better regioselectivity, especially for complex and functionalized substrates.[3]
Greater Functional Group Tolerance: Palladium catalysts and ligands can be chosen to tolerate a wider range of functional groups in the starting materials, reducing the need for protecting groups.
Troubleshooting Guides
Low Product Yield
Potential Cause
Troubleshooting Steps
Impure Reagents or Solvents
Purify starting materials (e.g., by recrystallization or distillation). Use freshly dried, anhydrous solvents.
Inactive Catalyst
Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure the catalyst has not been exposed to air.
Incorrect Reaction Temperature
Use a calibrated thermometer and a reliable heating source. Optimize the temperature for your specific reaction.
Suboptimal Reaction Time
Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation.
Air or Moisture Contamination
Ensure all glassware is oven-dried before use. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. Use proper syringe and cannula techniques for transferring air-sensitive reagents.
Formation of Side Products (e.g., Sulfoxides)
Potential Cause
Troubleshooting Steps
Presence of Oxygen
De-gas the solvent before use. Purge the reaction vessel thoroughly with an inert gas before adding reagents. Maintain a constant positive pressure of inert gas.
Oxidizing Impurities in Reagents
Use high-purity reagents. Purify reagents if necessary.
Prolonged Reaction Time at High Temperature
Optimize the reaction time to minimize the exposure of the product to harsh conditions.
Experimental Protocols
Classical Synthesis of Phenothiazine (Bernthsen Reaction)
This method involves the fusion of diphenylamine with sulfur.[2]
Materials:
Diphenylamine
Sulfur
Anhydrous aluminum chloride (catalyst)
Ethanol (for recrystallization)
Procedure:
In a fume hood, combine diphenylamine, sulfur, and a catalytic amount of anhydrous aluminum chloride in a reaction vessel equipped with a reflux condenser.
Carefully heat the mixture. The reaction will start at approximately 140-150°C, with the evolution of hydrogen sulfide gas.
If the reaction becomes too vigorous, reduce the heating to control the rate.
Once the initial reaction subsides, increase the temperature to 160°C and maintain for a period to ensure the reaction goes to completion.
Allow the reaction mixture to cool and solidify.
Grind the solid product and wash it with water and then with dilute alcohol to remove unreacted starting materials and the catalyst.
The crude phenothiazine can be purified by recrystallization from ethanol to yield yellowish leaflets.
Ullmann Condensation for N-Arylation
This copper-catalyzed method can be used for the N-arylation of a pre-formed phenothiazine core or for the synthesis of the phenothiazine ring system itself.[4]
Materials:
Phenothiazine (or a suitable precursor)
Aryl halide
Copper(I) iodide (CuI)
A suitable ligand (e.g., 1,10-phenanthroline)
A base (e.g., potassium carbonate)
A high-boiling polar solvent (e.g., DMF or DMSO)
Procedure:
To an oven-dried Schlenk flask, add phenothiazine, the aryl halide, CuI, the ligand, and the base.
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to 120-160°C for 24-48 hours, monitoring the progress by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for N-Arylation
This palladium-catalyzed reaction is a versatile method for forming C-N bonds.[5][6]
Materials:
Phenothiazine
Aryl halide (or triflate)
Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst)
A suitable phosphine ligand (e.g., XPhos, SPhos)
A base (e.g., sodium tert-butoxide, cesium carbonate)
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
In a glovebox or under a stream of inert gas, add the palladium catalyst, the ligand, and the base to an oven-dried Schlenk flask.
Add the phenothiazine and the aryl halide.
Add the anhydrous, degassed solvent.
Seal the flask and heat the reaction mixture to 80-110°C, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table provides a general comparison of the three main synthetic methods for phenothiazine synthesis. Note that specific yields and conditions can vary significantly depending on the substrates and the specific reagents used.
Comparative Purity Analysis of 2-Methoxyphenothiazine: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of Hig...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of 2-Methoxyphenothiazine, a key intermediate in the synthesis of several phenothiazine-based drugs.[1] This document outlines detailed experimental protocols, presents comparative data, and discusses the separation of potential impurities.
2-Methoxyphenothiazine is recognized as a significant impurity in the synthesis of Levomepromazine (also known as Methotrimeprazine) and is listed as Levomepromazine EP Impurity A.[2] Its effective separation and quantification are crucial for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC stands as the most widely adopted method for the purity analysis of 2-Methoxyphenothiazine, offering high resolution and sensitivity. A validated HPLC method has been established for the simultaneous determination of 2-Methoxyphenothiazine and related substances in Levomepromazine samples.[3]
Experimental Protocol: HPLC
A suitable HPLC method for the analysis of 2-Methoxyphenothiazine can be adapted from established protocols for related phenothiazine derivatives.
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
Column: Cellulose tris(4-methylbenzoate) chiral stationary phase (e.g., Chiralcel OJ) or a standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[3]
Mobile Phase: A mixture of methanol and 0.1% diethylamine (for chiral separation) or a gradient of acetonitrile and water/buffer for reversed-phase chromatography.[3]
Accurately weigh approximately 10 mg of the 2-Methoxyphenothiazine sample.
Dissolve the sample in 10 mL of the mobile phase or a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.
Vortex the solution until the sample is completely dissolved.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity assessment of 2-Methoxyphenothiazine.
Comparison of Analytical Methods
While HPLC is the predominant technique, other methods such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) can also be employed for purity analysis. Each method offers distinct advantages and limitations.
Feature
HPLC
TLC
GC-MS
Capillary Electrophoresis (CE)
Principle
High-pressure liquid chromatography separation based on analyte's affinity for stationary and mobile phases.
Separation on a solid stationary phase by a liquid mobile phase through capillary action.
Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Separation of ions in an electrolyte solution within a capillary under an electric field.
Resolution
High to Very High
Low to Medium
Very High
Very High
Sensitivity
High (ng to pg range)
Moderate (µg to ng range)
Very High (pg to fg range)
High (ng to pg range)
Quantification
Excellent
Semi-quantitative to Quantitative
Excellent
Good
Speed
Moderate (10-30 min per sample)
Fast (for multiple samples simultaneously)
Moderate to Slow
Fast (typically < 15 min)
Cost
High (instrumentation and solvents)
Low (simple equipment)
Very High (instrumentation)
Moderate
Quantitative Data Comparison (Hypothetical Data)
The following table presents hypothetical, yet realistic, quantitative data for the purity analysis of a 2-Methoxyphenothiazine sample containing known impurities. This data is intended for comparative purposes.
Analyte
HPLC (C18)
TLC (Silica Gel)
GC-MS (DB-5ms)
Retention Time (min)
Purity (%)
Rf Value
2-Methoxyphenothiazine
8.52
98.8
0.65
Phenothiazine (Impurity)
7.21
0.5
0.75
2-Methoxyphenothiazine Sulfoxide (Impurity)
5.64
0.4
0.40
3-Methoxydiphenylamine (Precursor)
6.88
0.3
0.70
Discussion of Potential Impurities
The purity profile of 2-Methoxyphenothiazine is influenced by its synthetic route and potential degradation pathways.
Synthesis-Related Impurities
The synthesis of 2-Methoxyphenothiazine typically involves the reaction of 3-methoxydiphenylamine with sulfur.[3][4] Incomplete reaction or side reactions can lead to the presence of starting materials and by-products.
3-Methoxydiphenylamine: The immediate precursor in one of the common synthetic routes.[5]
Phenothiazine: Can be formed as a by-product during the synthesis.
Other positional isomers: Depending on the starting materials and reaction conditions.
Degradation-Related Impurities
Phenothiazine derivatives are susceptible to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
2-Methoxyphenothiazine Sulfoxide: The primary oxidation product. The formation of sulfoxides is a known degradation pathway for phenothiazines.
Alternative Analytical Methods: Protocols
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique suitable for qualitative and semi-quantitative analysis.
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A mixture of toluene, acetone, and ammonia (e.g., 80:19:1 v/v/v).
Detection: Visualization under UV light (254 nm) and by staining with a suitable reagent (e.g., potassium iodoplatinate).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities.
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: 50-500 amu.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged analytes.
Instrument: Beckman Coulter P/ACE MDQ or equivalent.
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
Voltage: 20 kV.
Detection: UV at 214 nm.
Logical Relationships in Purity Analysis
The selection of an analytical method for purity analysis depends on several factors, including the required level of accuracy, the nature of the impurities, and available resources.
Caption: Logical flow for selecting an analytical method for purity testing.
Conclusion
For the comprehensive purity analysis of 2-Methoxyphenothiazine, HPLC remains the method of choice due to its high resolution, sensitivity, and excellent quantitative capabilities. However, for rapid screening, TLC offers a cost-effective alternative. GC-MS is invaluable for the identification of volatile impurities, while CE provides a high-efficiency separation technique for ionic species. The selection of the most appropriate method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of quantification. A thorough understanding of the synthetic process and potential degradation products is essential for developing a robust purity testing strategy.
A Comparative Guide to Using 2-Methoxyphenothiazine as a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 2-Methoxyphenothiazine as a certified reference standard against other relevant alternatives used in the p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methoxyphenothiazine as a certified reference standard against other relevant alternatives used in the pharmaceutical industry. The information presented herein is supported by experimental data and detailed methodologies to assist in the accurate and reliable analysis of active pharmaceutical ingredients (APIs) and their impurities.
Introduction to 2-Methoxyphenothiazine
2-Methoxyphenothiazine (CAS No. 1771-18-2) is a key certified reference standard, identified as Levomepromazine EP Impurity A . It is primarily utilized in the quality control and analytical method development for the antipsychotic drug Levomepromazine and its related compounds. As a well-characterized chemical, it serves as a benchmark for establishing the identity, purity, and strength of pharmaceutical products.
Comparison with Alternative Certified Reference Standards
In the analysis of Levomepromazine, several other impurities are also used as certified reference standards. The selection of a suitable reference standard is critical for method validation and ensuring the accuracy of results. This section compares 2-Methoxyphenothiazine with two other common Levomepromazine impurities: Levomepromazine Sulfoxide and N-Desmethyllevomepromazine.
Feature
2-Methoxyphenothiazine (Levomepromazine EP Impurity A)
Levomepromazine Sulfoxide (Levomepromazine EP Impurity B)
Readily available from major pharmacopeial and chemical standard suppliers.
Available from pharmacopeial and specialized chemical suppliers.
Available from specialized chemical suppliers.
Purity
Typically offered with high purity (e.g., >98%).
Available as a pharmaceutical primary standard.
Offered as a high-purity standard.
Stability
Generally stable under recommended storage conditions (2-8°C).
Stable, with a limited shelf life as specified by the supplier.
Recommended storage at 2-8°C for long-term stability.
Key Considerations for Selection:
2-Methoxyphenothiazine is an essential standard for monitoring the synthesis process of Levomepromazine, as it is a known intermediate. Its presence can indicate the efficiency and control of the manufacturing process.
Levomepromazine Sulfoxide is a significant metabolite and degradation product. Its quantification is crucial for stability studies and for understanding the metabolic fate of Levomepromazine.
N-Desmethyllevomepromazine is another important metabolite, and its monitoring is relevant in pharmacokinetic and drug metabolism studies.[2]
For comprehensive quality control, it is often necessary to use a combination of these reference standards to build a complete impurity profile of the drug substance and product.
Experimental Protocol: HPLC Analysis of Levomepromazine and its Impurities
The following High-Performance Liquid Chromatography (HPLC) method is adapted from a validated procedure for the simultaneous determination of dextromepromazine, levomepromazine sulfoxide, and 2-methoxyphenothiazine in levomepromazine samples.
1. Materials and Reagents:
Certified Reference Standards: 2-Methoxyphenothiazine, Levomepromazine Sulfoxide, Dextromepromazine, and Levomepromazine.
Cellulose tris(4-methylbenzoate) based chiral stationary phase
Mobile Phase
0.1% Diethylamine in Methanol
Flow Rate
1.0 mL/min
Detection Wavelength
UV, 254 nm
Injection Volume
20 µL
Column Temperature
Ambient
3. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of each certified reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration relevant to the expected impurity levels (e.g., 0.025% to 1.0% of the Levomepromazine concentration).
Sample Solution: Accurately weigh and dissolve the Levomepromazine sample in the mobile phase to a specified concentration (e.g., 0.1 mg/mL).
4. System Suitability Test (SST):
Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times (typically 5 or 6 replicates). The system is deemed suitable for use if the following criteria are met:
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry Factor)
≤ 2.0
Theoretical Plates (N)
> 2000
Relative Standard Deviation (%RSD) of Peak Areas
≤ 2.0%
Resolution (Rs) between adjacent peaks
≥ 1.5
5. Analysis Procedure:
Inject the blank (mobile phase) to ensure no interfering peaks are present.
Perform the system suitability test as described above.
Inject the sample solution.
Identify and quantify the impurities by comparing the retention times and peak areas with those of the certified reference standards.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Relationship between Levomepromazine and its key impurities.
Caption: High-level workflow for HPLC-based impurity analysis.
A Comparative Analysis of 2-Methoxyphenothiazine and its Analogs in Neuropharmacology and Oncology
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development This publication provides a detailed comparative analysis of 2-Methoxyphenothiazine and other key phenothiazine analogs, including Chlorpro...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development
This publication provides a detailed comparative analysis of 2-Methoxyphenothiazine and other key phenothiazine analogs, including Chlorpromazine, Promazine, and Trifluoperazine. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the structure-activity relationships, quantitative biological data, and experimental methodologies pertinent to this class of compounds.
Phenothiazine derivatives have long been a cornerstone in the treatment of psychosis and are increasingly being investigated for their potential in other therapeutic areas, notably oncology. The nature and position of substituents on the phenothiazine core are critical determinants of their pharmacological profile. This guide focuses on the influence of the 2-methoxy substitution in comparison to other common substitutions at this position.
Structure-Activity Relationship of Phenothiazine Analogs
The biological activity of phenothiazine derivatives is significantly influenced by the substituent at the C-2 position of the tricyclic ring and the nature of the aminoalkyl side chain at the N-10 position. Electron-withdrawing groups at the 2-position, such as -Cl (in Chlorpromazine) and -CF3 (in Trifluoperazine), are known to enhance antipsychotic activity.[1][2] This is attributed to their ability to facilitate a conformation that mimics dopamine, allowing for competitive antagonism at dopamine receptors.[2]
The 2-methoxy group is an electron-donating group, which, based on established structure-activity relationships, may modulate the neuroleptic potential compared to analogs with electron-withdrawing substituents. The length and type of the side chain at N-10 also play a crucial role, with a three-carbon chain being optimal for neuroleptic activity and a piperazine ring generally conferring higher potency than a simple alkylamino chain.[1][2]
Comparative Biological Data
The following tables summarize the available quantitative data for 2-Methoxyphenothiazine derivatives and other key phenothiazine analogs. Direct comparative data for 2-Methoxyphenothiazine is limited in the public domain; therefore, data for its close derivative, Methoxypromazine, is included where available.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
Compound
Dopamine D2 Receptor
α1-Adrenergic Receptor
α2-Adrenergic Receptor
Methoxypromazine
Data not available
Data not available
Data not available
Chlorpromazine
1.0 - 10.0
1.6 - 10.0
100 - 1000
Promazine
10.0 - 50.0
3.0 - 20.0
100 - 1000
Trifluoperazine
0.5 - 2.0
5.0 - 30.0
200 - 2000
Note: Data for Methoxypromazine's direct binding affinities were not explicitly found in the provided search results. The table presents typical ranges for other phenothiazines based on available literature. A study on phenothiazine drug metabolites indicated that ring-hydroxylated and N-demethylated metabolites of compounds like levomepromazine and chlorpromazine generally retain 20-70% of the parent drug's binding affinity for D2 and α1 receptors.[3]
Table 2: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines
Compound
HeLa (Cervical Cancer)
MeWo (Skin Cancer)
HepG2 (Liver Cancer)
MCF7 (Breast Cancer)
PEGylated Phenothiazine
229.1
251.9
Data not available
Data not available
PEGylated Phenothiazine Oxide
Data not available
Data not available
161.3
131.7
7,8-dihydroxychlorpromazine
Data not available
Data not available
Data not available
Data not available
Trifluoperazine
Data not available
Data not available
Data not available
Data not available
Note: The table includes data on PEGylated phenothiazine derivatives to illustrate the cytotoxic potential of the phenothiazine scaffold.[4] A study on the inhibition of protein kinase C reported an IC50 of 8.3 µM for 7,8-dihydroxychlorpromazine.[1] Specific IC50 values for 2-Methoxyphenothiazine were not found in the search results.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism Pathway
Phenothiazine antipsychotics primarily exert their therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia.
Validating 2-Methoxyphenothiazine as a Key Impurity of Levomepromazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the validation of 2-Methoxyphenothiazine as European Pharmacopoeia Impurity A of the antipsychotic drug Levomepromazine. This guid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the validation of 2-Methoxyphenothiazine as European Pharmacopoeia Impurity A of the antipsychotic drug Levomepromazine. This guide provides a comparative analysis of analytical methodologies, complete with experimental data and protocols, to ensure robust quality control in pharmaceutical development and manufacturing.
Introduction to Levomepromazine and its Impurity Profile
Levomepromazine is a phenothiazine derivative with potent antipsychotic, sedative, and analgesic properties. Its therapeutic efficacy is attributed to its antagonist activity at various central nervous system receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3] As with any pharmaceutical active ingredient, controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities of Levomepromazine, with 2-Methoxyphenothiazine designated as Impurity A.[4] This compound, with the Chemical Abstracts Service (CAS) number 1771-18-2, has a molecular formula of C₁₃H₁₁NOS and a molecular weight of 229.30 g/mol . Its validation as a reference standard is paramount for the accurate quantification of this impurity in Levomepromazine drug substances and products.
Comparative Analysis of Analytical Techniques
The reliable detection and quantification of 2-Methoxyphenothiazine and other Levomepromazine impurities necessitate the use of validated, high-performance analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique due to its specificity, accuracy, and precision.[5][6] However, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can serve as valuable alternatives or orthogonal techniques.
Below is a comparative summary of these methods for the analysis of Levomepromazine impurities.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Capillary Electrophoresis (CE)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Separation based on the charge-to-size ratio of analytes in an electric field.
Applicability
Broadly applicable to non-volatile and thermally labile compounds like 2-Methoxyphenothiazine.
Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile impurities.
Excellent for charged and polar compounds, offering high separation efficiency.
Limit of Detection (LOD)
Typically in the range of 0.002 - 0.1 µg/mL for related substances.
Can achieve low LODs (ng/mL or pg/mL), especially with mass spectrometry (MS) detection.
High sensitivity, with LODs often in the low µg/mL to ng/mL range.
Limit of Quantification (LOQ)
Generally in the range of 0.005 - 0.3 µg/mL.
Offers low LOQs, beneficial for trace impurity analysis.
High efficiency allows for low LOQs, though concentration techniques may be needed for very low levels.
Precision (%RSD)
Typically ≤ 2% for repeatability and intermediate precision.
Generally high precision with %RSD < 5%.
High precision with %RSD often below 5%.
Selectivity
High selectivity achievable through optimization of column, mobile phase, and detector.
High resolving power, especially with capillary columns.
Orthogonal selectivity to HPLC, making it a good confirmatory technique.
Common Detectors
UV-Visible, Diode Array (DAD), Mass Spectrometry (MS).
Flame Ionization (FID), Mass Spectrometry (MS).
UV-Visible, Diode Array (DAD), Mass Spectrometry (MS).
Experimental Protocols
A robust analytical method validation is essential and should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
European Pharmacopoeia HPLC Method for Related Substances in Levomepromazine Maleate
The European Pharmacopoeia monograph for Levomepromazine Maleate (0925) has recently been updated, replacing the former Thin-Layer Chromatography (TLC) method with a more accurate and sensitive Liquid Chromatography (LC) method for the determination of related substances.[7]
Chromatographic Conditions (Based on typical phenothiazine analysis):
Column: A suitable stainless steel column (e.g., 150 mm x 4.6 mm, 5 µm particle size) packed with octadecylsilyl silica gel (C18).
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate: Approximately 1.0 mL/min.
Detection: UV spectrophotometry at a suitable wavelength (e.g., 254 nm).
Injection Volume: Typically 10-20 µL.
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
System Suitability:
The system suitability is assessed by injecting a reference solution containing Levomepromazine and its specified impurities, including 2-Methoxyphenothiazine. The resolution between the peaks of interest should be adequate to ensure proper separation and quantification.
Validation Parameters:
The validation of the analytical method for 2-Methoxyphenothiazine as an impurity should include the following parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is typically demonstrated through forced degradation studies and analysis of blank and placebo samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Validation Workflow and Mechanism of Action
To further clarify the processes involved in the validation and the pharmacological context of Levomepromazine, the following diagrams are provided.
Analytical Method Validation Workflow
Levomepromazine's Mechanism of Action
Conclusion
The validation of 2-Methoxyphenothiazine as Levomepromazine EP Impurity A is a critical step in ensuring the quality and safety of Levomepromazine-containing pharmaceuticals. A validated HPLC method, as now specified in the European Pharmacopoeia, provides the necessary specificity, accuracy, and precision for the reliable quantification of this and other related substances. While alternative methods like GC and CE offer orthogonal approaches and can be valuable for specific applications, a well-validated HPLC method remains the industry standard for routine quality control. By adhering to rigorous validation protocols, pharmaceutical scientists can ensure that their analytical data is robust, reliable, and compliant with regulatory expectations.
Comparing the efficacy of different 2-Methoxyphenothiazine synthesis routes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary synthetic routes to 2-Methoxyphenothiazine, a significant intermediate in the pharmaceutical indus...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-Methoxyphenothiazine, a significant intermediate in the pharmaceutical industry. The comparison focuses on reaction efficiency, offering a side-by-side look at starting materials, reaction conditions, and overall yields. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the optimal synthesis strategy for their needs.
Data Summary of Synthesis Routes
The following table summarizes the quantitative data for the two primary synthesis routes for 2-Methoxyphenothiazine, providing a clear comparison of their efficacy.
Parameter
Route 1: Multi-step Synthesis from Resorcinol and Aniline
Route 2: Buchwald-Hartwig Amination followed by Thionation
Requires specialized palladium catalysts and ligands, which can be costly.[3]
Experimental Protocols
Route 1: Multi-step Synthesis from Resorcinol and Aniline
This route involves three main stages: the synthesis of 3-hydroxydiphenylamine, followed by methylation to 3-methoxydiphenylamine, and finally, cyclization with sulfur to yield 2-methoxyphenothiazine.[2]
Step 1: Synthesis of 3-Hydroxydiphenylamine
A mixture of resorcinol (1.0 eq) and aniline (1.2 eq) is heated to 140°C under a nitrogen atmosphere until a homogenous solution is formed.
p-Toluenesulfonic acid (catalyst) is added, and the temperature is increased to 185-195°C.
The reaction is maintained at this temperature for approximately 6 hours, with the progress monitored by HPLC.
Upon completion, the reaction mixture is cooled to 70°C for further processing.
Step 2: Synthesis of 3-Methoxydiphenylamine
The crude 3-hydroxydiphenylamine from the previous step is dissolved in a suitable solvent (e.g., methylcyclohexane).
A base, such as potassium carbonate (1.0-1.5 eq), is added to the mixture.
A methylating agent, for example, dimethyl sulfate, is added dropwise at a temperature between 30-80°C.
The reaction is stirred for 3-8 hours until the methylation is complete.
Step 3: Synthesis of 2-Methoxyphenothiazine
To the solution of 3-methoxydiphenylamine, sulfur (1.0-3.0 eq) is added.
The mixture is heated to reflux (80-130°C), and a catalytic amount of iodine is introduced to initiate the cyclization reaction.
The reaction is refluxed for 6-12 hours.
Upon cooling, the crude 2-methoxyphenothiazine precipitates and is collected by filtration.
The final product is purified by recrystallization from a suitable solvent (e.g., methylcyclohexane) to yield pure 2-methoxyphenothiazine with a purity of approximately 97% as determined by HPLC.[2]
Route 2: Buchwald-Hartwig Amination followed by Thionation
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the key intermediate, 3-methoxydiphenylamine, which is then cyclized.
Step 1: Synthesis of 3-Methoxydiphenylamine via Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere, add 3-bromoanisole (1.0 eq), aniline (1.2 eq), a palladium source such as Pd₂(dba)₃ (e.g., 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 2 mol%).
Add a strong base, for instance, sodium tert-butoxide (1.4 eq).
Add an anhydrous solvent, such as toluene or dioxane.
Heat the reaction mixture, typically to around 80-110°C, and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, the reaction is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography to yield 3-methoxydiphenylamine. High yields, often exceeding 90%, have been reported for similar Buchwald-Hartwig amination reactions.
Step 2: Thionation of 3-Methoxydiphenylamine
In a reaction flask, combine 3-methoxydiphenylamine (1.0 eq) and sulfur (2.0-2.5 eq).
Add a catalytic amount of iodine.
Heat the mixture to 180-185°C and maintain this temperature for approximately 1-2 hours. The evolution of hydrogen sulfide gas will be observed.
The reaction is monitored by TLC until the starting material is consumed.
After cooling, the crude product is dissolved in a suitable solvent and purified, for example, by column chromatography or recrystallization, to afford 2-methoxyphenothiazine.
Visualized Workflows
The following diagrams illustrate the logical flow of the key synthetic routes for 2-Methoxyphenothiazine.
Caption: Workflow for the multi-step synthesis of 2-Methoxyphenothiazine from resorcinol and aniline.
Caption: Workflow for the synthesis of 2-Methoxyphenothiazine via Buchwald-Hartwig amination and thionation.
Structural Elucidation of 2-Methoxyphenothiazine: A Comparative Spectroscopic Analysis
For Immediate Release This guide provides a detailed structural confirmation of 2-Methoxyphenothiazine, a key intermediate in pharmaceutical synthesis, through a comprehensive analysis of advanced spectroscopic data. A c...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed structural confirmation of 2-Methoxyphenothiazine, a key intermediate in pharmaceutical synthesis, through a comprehensive analysis of advanced spectroscopic data. A comparative study with the closely related compound, 2-Chlorophenothiazine, is presented to highlight the influence of substituent effects on the spectroscopic properties of the phenothiazine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Spectroscopic Data Comparison
The structural integrity of 2-Methoxyphenothiazine was unequivocally confirmed using a suite of advanced spectroscopic techniques. The data obtained is presented below in comparison with 2-Chlorophenothiazine to provide a clear understanding of the structural nuances.
Table 1: ¹H NMR Spectroscopic Data
Compound
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
2-Methoxyphenothiazine
Aromatic-H
6.8 - 7.2
Multiplet
-
-OCH₃
~3.8
Singlet
-
N-H
~8.5
Broad Singlet
-
2-Chlorophenothiazine
Aromatic-H
6.8 - 7.3
Multiplet
-
N-H
~8.6
Broad Singlet
-
Note: Specific peak assignments and coupling constants for 2-Methoxyphenothiazine are based on expected values for similar phenothiazine derivatives due to the limited availability of fully assigned experimental spectra in the public domain.
Table 2: ¹³C NMR Spectroscopic Data
Compound
Carbon Assignment
Chemical Shift (δ, ppm)
2-Methoxyphenothiazine
Aromatic C-O
~155
Other Aromatic C
115 - 145
-OCH₃
~55
2-Chlorophenothiazine
Aromatic C-Cl
~127
Other Aromatic C
115 - 145
Note: The chemical shifts for 2-Methoxyphenothiazine are predicted based on established substituent effects on the phenothiazine ring system.
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).
Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
¹H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
2. Mass Spectrometry (MS)
Instrumentation: A Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent) with an electron ionization (EI) source.
Sample Introduction: The sample was introduced via a direct insertion probe.
Ionization: Electron ionization was carried out at 70 eV.
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
3. Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
4. UV-Vis Spectroscopy
Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).
Sample Preparation: A dilute solution of the sample (approximately 10⁻⁵ M) was prepared in spectroscopic grade ethanol.
Data Acquisition: The absorption spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette, with the pure solvent used as a baseline.
Workflow for Structural Confirmation
The logical flow of the experimental and analytical process for the structural confirmation of 2-Methoxyphenothiazine is depicted in the following diagram.
Caption: Workflow for the structural confirmation of 2-Methoxyphenothiazine.
A Comparative Analysis of the Antioxidant Effects of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals Phenothiazine and its derivatives, a class of heterocyclic compounds, are renowned for their wide-ranging pharmacological applications, particularly in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its derivatives, a class of heterocyclic compounds, are renowned for their wide-ranging pharmacological applications, particularly in the realm of antipsychotic medications.[1] Emerging research has increasingly highlighted their significant antioxidant properties, positioning them as promising candidates for therapeutic strategies aimed at mitigating oxidative stress-related diseases.[2] This guide provides a comparative study of the antioxidant effects of various phenothiazine derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenothiazine derivatives can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) being key metrics. A lower IC50 or EC50 value indicates greater antioxidant potency. The following table summarizes available quantitative data for several phenothiazine derivatives across different antioxidant assays.
Phenothiazine derivatives exert their antioxidant effects through multiple mechanisms. Their unique chemical structure, featuring a tricyclic ring with sulfur and nitrogen atoms, allows them to act as potent free radical scavengers.[5] The addition of functional groups can significantly enhance these antiradical properties.[5]
One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When challenged by oxidative stress, phenothiazines can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes.
Nrf2 Signaling Pathway Activation by Phenothiazines.
Experimental Protocols
Standardized protocols are crucial for the reliable comparison of antioxidant activity. Below are detailed methodologies for three commonly employed assays.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
Sample Preparation: Dissolve the phenothiazine derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
Reaction Mixture: In a microplate well or cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the blank, use 100 µL of the solvent instead of the sample.
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare serial dilutions of the phenothiazine derivatives in a suitable solvent.
Reaction Mixture: Add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution.
Incubation: Incubate the mixture at room temperature for 6 minutes.
Measurement: Measure the absorbance at 734 nm.
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Lipid Peroxidation Inhibition Assay
Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often induced by a free radical generator. The extent of lipid peroxidation can be measured by quantifying the formation of byproducts like malondialdehyde (MDA) or by using fluorescent probes.
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., brain homogenate or liposomes) is incubated with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of the phenothiazine derivative.
Reaction Termination: After a specific incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).
TBARS Formation: Thiobarbituric acid (TBA) solution is added to the mixture, which is then heated in a boiling water bath for a set time (e.g., 20-30 minutes). This allows the MDA formed during lipid peroxidation to react with TBA to produce a pink-colored complex.
Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the control group (without the antioxidant).
Experimental Workflow for Antioxidant Screening
A systematic workflow is essential for the efficient screening and evaluation of the antioxidant potential of phenothiazine derivatives.
General Workflow for Antioxidant Screening.
Conclusion
Phenothiazine derivatives represent a versatile class of compounds with significant, though varied, antioxidant potential. Their ability to scavenge free radicals and modulate cellular antioxidant defense pathways, such as the Nrf2 signaling cascade, underscores their therapeutic promise beyond their established neuropsychiatric applications. While the available quantitative data allows for a preliminary comparison, further standardized, head-to-head studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent antioxidant candidates within this chemical class for future drug development endeavors.
A Comparative Guide to 2-Methoxyphenothiazine and 2-Chlorophenothiazine in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals Phenothiazine and its derivatives are cornerstone structures in the development of a wide array of pharmaceuticals, particularly in the realm of antipsychot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its derivatives are cornerstone structures in the development of a wide array of pharmaceuticals, particularly in the realm of antipsychotic medications. Among the numerous functionalized phenothiazine precursors, 2-methoxyphenothiazine and 2-chlorophenothiazine have emerged as critical starting materials for the synthesis of major therapeutic agents. This guide provides an objective comparison of these two compounds in key synthetic applications, supported by experimental data, detailed protocols, and an analysis of their chemical reactivity.
Core Physicochemical Properties
A fundamental understanding of the electronic properties of the 2-methoxy and 2-chloro substituents is crucial for predicting their influence on the reactivity of the phenothiazine nucleus. The methoxy group (-OCH₃) is an electron-donating group, increasing the electron density of the aromatic rings and the nucleophilicity of the nitrogen atom. Conversely, the chloro group (-Cl) is an electron-withdrawing group, which decreases the electron density and nitrogen nucleophilicity. These opposing electronic effects have significant implications for the reaction kinetics and yields of subsequent synthetic transformations.
The most prominent synthetic application for both 2-methoxyphenothiazine and 2-chlorophenothiazine is their N-alkylation to produce the side chains characteristic of many antipsychotic drugs. This reaction serves as an excellent benchmark for comparing their synthetic utility.
Synthesis of Levomepromazine Precursor from 2-Methoxyphenothiazine
The N-alkylation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride is a key step in the synthesis of Levomepromazine. High yields of this reaction have been reported, demonstrating the facility of N-alkylation on the electron-rich phenothiazine ring.
Synthesis of Chlorpromazine from 2-Chlorophenothiazine
The synthesis of Chlorpromazine involves the N-alkylation of 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine. Despite the electron-withdrawing nature of the chloro substituent, high yields can be achieved under optimized conditions, often employing a phase-transfer catalyst.
This method describes the preparation of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine.
A mixture of 2-methoxyphenothiazine, solid potassium hydroxide, and a crown ether catalyst in toluene is prepared in an inert atmosphere.
3-dimethylamino-2-methylpropyl chloride is added to the mixture.
The reaction is carried out with azeotropic distillation to remove water.
Upon completion of the reaction, the product is isolated and purified. The reported yield is 92-93%.
N-Alkylation of 2-Chlorophenothiazine
Reference: CN102617509B
This protocol outlines the synthesis of Chlorpromazine.
2-chlorophenothiazine and toluene are added to a reaction vessel, and water is removed by azeotropic distillation.
Sodium hydroxide, tetrabutylammonium bromide, and toluene are added, and the mixture is heated to reflux for dehydration.
A toluene solution of N,N-dimethyl-3-chloropropylamine is added dropwise over approximately 6 hours while maintaining reflux and dehydration.
The reaction is considered complete when water evolution ceases.
The resulting Chlorpromazine is then converted to its hydrochloride salt. The molar yield of the N-alkylation step is reported to be over 90%.
Reactivity and Mechanistic Considerations
The electronic nature of the substituent at the 2-position of the phenothiazine ring directly influences the nucleophilicity of the nitrogen atom at the 10-position, which is the site of alkylation.
Caption: Electronic influence of substituents on N-alkylation.
The electron-donating methoxy group in 2-methoxyphenothiazine increases the electron density on the phenothiazine ring system through its mesomeric effect (+M), thereby enhancing the nucleophilicity of the nitrogen atom and facilitating the N-alkylation reaction. In contrast, the chloro group in 2-chlorophenothiazine, while having a +M effect, is predominantly electron-withdrawing due to its strong inductive effect (-I). This net withdrawal of electron density reduces the nucleophilicity of the nitrogen, making N-alkylation more challenging and often necessitating the use of stronger bases, phase-transfer catalysts, or more forcing reaction conditions to achieve high yields.
Synthetic Workflow Comparison
The general synthetic workflow for utilizing these precursors in drug synthesis follows a similar path, with the key difference lying in the specific conditions required for the N-alkylation step.
Caption: Generalized N-alkylation workflow.
Conclusion
Both 2-methoxyphenothiazine and 2-chlorophenothiazine are indispensable precursors in the pharmaceutical industry. The choice between them is dictated by the target molecule. From a synthetic standpoint, the electron-donating nature of the methoxy group in 2-methoxyphenothiazine generally leads to higher reactivity in N-alkylation reactions, a key step in the synthesis of many phenothiazine-based drugs. However, optimized reaction protocols, often involving phase-transfer catalysis, allow for highly efficient N-alkylation of the less reactive 2-chlorophenothiazine as well. Ultimately, the selection of the starting material is determined by the desired final product and the specific pharmacological profile conferred by the 2-substituent.
Validating the Biological Acuity of Newly Synthesized 2-Methoxyphenothiazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The phenothiazine scaffold continues to be a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The intro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine scaffold continues to be a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of various substituents onto the phenothiazine ring has led to the development of potent therapeutic agents. Among these, 2-methoxyphenothiazine derivatives have garnered significant interest due to their potential as anticancer and antimicrobial agents. This guide provides an objective comparison of the biological performance of newly synthesized phenothiazine derivatives, with a focus on those bearing the 2-methoxy substituent, against established alternatives, supported by experimental data.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected, newly synthesized phenothiazine derivatives, providing a clear comparison of their potency.
Table 1: Comparison of Anticancer Activity of Phenothiazine Derivatives
Compound ID
Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
PEGylated Phenothiazine (PP)
HeLa (Cervical Cancer)
229.1
Doxorubicin
Not Reported
MeWo (Skin Cancer)
251.9
Doxorubicin
Not Reported
HepG2 (Liver Cancer)
>300
Doxorubicin
Not Reported
MCF7 (Breast Cancer)
>300
Doxorubicin
Not Reported
PEGylated Phenothiazine Oxide (PPO)
HeLa (Cervical Cancer)
>300
Doxorubicin
Not Reported
MeWo (Skin Cancer)
>300
Doxorubicin
Not Reported
HepG2 (Liver Cancer)
161.3
Doxorubicin
Not Reported
MCF7 (Breast Cancer)
131.7
Doxorubicin
Not Reported
Compound 3a (Oxazine-linked pyrimidine)
MCF-7 (Breast Cancer)
9.17
Doxorubicin
Not Reported
Compound 5b (Piperazine-linked pyrimidine)
MCF-7 (Breast Cancer)
6.29
Doxorubicin
Not Reported
*Data for PP and PPO are sourced from a study on PEGylated phenothiazine derivatives[1]. Data for compounds 3a and 5b are from a study on pyrimidine-linked inhibitors of NF-κB[2][3]. It is important to note that while these compounds feature the phenothiazine core, they are not all strictly 2-methoxyphenothiazine derivatives. The data is presented to illustrate the potential of the broader phenothiazine class.
Table 2: Comparison of Antimicrobial Activity of Phenothiazine Derivatives
Compound ID
Bacterial Strain
MIC (µg/mL)
Reference Compound
MIC (µg/mL)
Promazine
Staphylococcus aureus
0.5-1.6
Ciprofloxacin
Not Reported
Chlorpromazine
Staphylococcus aureus
0.5-1.6
Ciprofloxacin
Not Reported
Triflupromazine
Staphylococcus aureus
0.5-1.6
Ciprofloxacin
Not Reported
Propiomazine
Staphylococcus aureus
0.5-1.6
Ciprofloxacin
Not Reported
Trimeprazine
Staphylococcus aureus
>1.6
Ciprofloxacin
Not Reported
Promethazine
Staphylococcus aureus
>1.6
Ciprofloxacin
Not Reported
Fonazine
Staphylococcus aureus
>1.6
Ciprofloxacin
Not Reported
*Data is sourced from a comparative study on the effects of selected phenothiazine tranquilizers and antihistaminics on Staphylococcus aureus[4].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Cancer cell lines (e.g., HeLa, MCF-7)
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Sterile 96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland turbidity
Microplate reader or visual inspection
Procedure:
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for MIC determination.
Caption: Inhibition of NF-κB signaling by 2-Methoxyphenothiazine derivatives.